(R)-(1-Benzyl-azetidin-2-yl)-acetic acid
Description
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Properties
IUPAC Name |
2-[(2R)-1-benzylazetidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)8-11-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVPGRZBDAYEOX-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1CC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]1CC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-benzyl-azetidin-2-yl-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-benzyl-azetidin-2-yl-acetic acid is a substituted amino acid derivative with potential applications in medicinal chemistry and drug development. Its unique four-membered azetidine ring, coupled with a bulky N-benzyl group and a flexible acetic acid side chain, results in a complex conformational landscape that dictates its biological activity and physicochemical properties. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of this molecule, drawing upon established principles of stereochemistry and the study of analogous systems. We will explore the puckering of the azetidine ring, the rotational dynamics of the N-benzyl and acetic acid moieties, and the interplay between these structural features. Furthermore, this document outlines the key experimental and computational methodologies for the detailed characterization of 1-benzyl-azetidin-2-yl-acetic acid, offering a roadmap for researchers in the field.
Introduction: The Significance of Azetidine Scaffolds in Drug Discovery
Azetidine-containing compounds have garnered significant interest in medicinal chemistry due to their unique structural and biological properties. The strained four-membered ring can act as a rigid scaffold, influencing the spatial arrangement of substituents and thereby modulating interactions with biological targets. The incorporation of an azetidine moiety can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a valuable building block in the synthesis of novel therapeutic agents.[1] The N-benzylation of this core structure introduces a lipophilic group that can further influence receptor binding and cell permeability. The addition of an acetic acid side chain at the 2-position provides a handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. Understanding the three-dimensional structure and conformational dynamics of 1-benzyl-azetidin-2-yl-acetic acid is therefore paramount for the rational design of new drugs based on this scaffold.
Molecular Structure and Key Features
The molecular structure of 1-benzyl-azetidin-2-yl-acetic acid is characterized by three key components that collectively define its conformational space:
-
The Azetidine Ring: A four-membered saturated heterocycle containing one nitrogen atom.
-
The N-benzyl Group: A benzyl substituent attached to the nitrogen atom of the azetidine ring.
-
The Acetic Acid Side Chain: An acetic acid moiety connected to the carbon atom at the 2-position of the azetidine ring.
The presence of a chiral center at the C2 position of the azetidine ring means that this molecule can exist as two enantiomers, (R)- and (S)-1-benzyl-azetidin-2-yl-acetic acid. The specific stereochemistry at this center will have a profound impact on the overall conformation and biological activity.
Conformational Analysis: A Tripartite Exploration
The overall conformation of 1-benzyl-azetidin-2-yl-acetic acid is determined by the interplay of three primary conformational variables: the puckering of the azetidine ring, the rotation around the N-CH₂ (benzyl) bond, and the rotation of the acetic acid side chain.
Puckering of the Azetidine Ring
Contrary to a planar representation, the azetidine ring is known to be puckered. Gas-phase electron diffraction studies of azetidine itself have revealed a non-planar structure with a dihedral angle of approximately 37°.[2][3] This puckering is a consequence of the balance between angle strain and torsional strain. The degree of puckering in substituted azetidines can be influenced by the nature and position of the substituents.
For 1-benzyl-azetidin-2-yl-acetic acid, two primary puckered conformations of the ring are conceivable, often described by a puckering amplitude and a phase angle. The substituents at the N1 and C2 positions can adopt either pseudo-axial or pseudo-equatorial orientations. The energetically preferred conformation will seek to minimize steric hindrance between the substituents. It is anticipated that the bulky N-benzyl and the acetic acid groups will preferentially occupy pseudo-equatorial positions to alleviate steric strain. However, electrostatic interactions, such as a potential charge-dipole interaction between the nitrogen and a substituent, can influence the puckering preference.[4]
Rotational Conformation of the N-benzyl Group
The rotation around the C-N single bond connecting the benzyl group to the azetidine ring is another critical conformational parameter. High-accuracy quantum chemical calculations on benzyl derivatives have shown that the barrier to rotation can be significant, on the order of 11-24 kcal/mol, depending on the nature of the system.[5] The orientation of the phenyl ring relative to the azetidine ring will be governed by steric and electronic interactions.
In the solid state, crystal structures of N-benzyl substituted heterocycles reveal a variety of conformations, indicating that packing forces can play a significant role.[6] In solution, a dynamic equilibrium between different rotamers is expected. The phenyl ring may position itself to minimize steric clashes with the azetidine ring and its substituents.
Conformation of the Acetic Acid Side Chain
The acetic acid side chain at the C2 position possesses two key rotatable bonds: the C2-C(acetic) bond and the C-O bond of the carboxylic acid group. The rotation around the C2-C(acetic) bond will determine the spatial orientation of the carboxyl group relative to the azetidine ring. The conformational preferences will be influenced by steric interactions with the N-benzyl group and the azetidine ring protons.
The carboxylic acid group itself has a preference for a syn conformation, where the O=C-O-H dihedral angle is close to 0°. However, the anti conformation (dihedral angle of ~180°) can also be populated, particularly in solution where intermolecular hydrogen bonding with the solvent can stabilize this arrangement.[7] The specific conformation adopted by the acetic acid side chain will be crucial for its ability to form hydrogen bonds with target proteins.
Methodologies for Structural and Conformational Elucidation
A combination of experimental and computational techniques is essential for a thorough understanding of the molecular structure and conformation of 1-benzyl-azetidin-2-yl-acetic acid.
Experimental Approaches
A definitive determination of the solid-state conformation can be achieved through single-crystal X-ray diffraction . This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the puckering of the azetidine ring and the relative orientations of the substituents.
In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for conformational analysis.
-
¹H NMR: The chemical shifts and coupling constants of the azetidine ring protons are sensitive to the ring's pucker and the orientation of the substituents. The magnitude of the vicinal coupling constants (³J) can be used to estimate dihedral angles via the Karplus equation, providing insights into the ring's conformation.[8]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments can detect through-space interactions between protons that are close to each other, providing crucial information about the relative orientation of the benzyl group and the acetic acid side chain with respect to the azetidine ring.
-
Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide information about the energy barriers between different conformers.[9]
Infrared (IR) spectroscopy can be used to probe the hydrogen bonding interactions of the carboxylic acid group.
Computational Modeling
In conjunction with experimental data, computational chemistry offers a powerful means to explore the conformational landscape of 1-benzyl-azetidin-2-yl-acetic acid.
-
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the geometries of different conformers and calculate their relative energies.[10] This allows for the prediction of the most stable conformations and the energy barriers for interconversion.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution, revealing the accessible conformations and the timescales of conformational changes.
The following table summarizes the key structural parameters that can be determined using these methodologies:
| Parameter | Experimental Method | Computational Method | Significance |
| Bond Lengths & Angles | X-ray Crystallography | DFT | Defines the basic molecular geometry. |
| Azetidine Ring Puckering | X-ray Crystallography, NMR (Coupling Constants) | DFT, MD | Determines the overall shape of the heterocyclic core. |
| N-benzyl Torsion Angle | X-ray Crystallography, NMR (NOE) | DFT, MD | Defines the orientation of the bulky aromatic substituent. |
| Acetic Acid Side Chain Torsion Angles | X-ray Crystallography, NMR (NOE) | DFT, MD | Dictates the positioning of the key hydrogen bonding group. |
| Inter-conformer Energy Barriers | Variable Temperature NMR | DFT | Quantifies the flexibility of the molecule. |
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for the comprehensive conformational analysis of 1-benzyl-azetidin-2-yl-acetic acid.
Caption: Workflow for the comprehensive conformational analysis of 1-benzyl-azetidin-2-yl-acetic acid.
Conclusion
The molecular structure and conformation of 1-benzyl-azetidin-2-yl-acetic acid are governed by a delicate balance of steric and electronic effects arising from its constituent azetidine ring, N-benzyl group, and acetic acid side chain. A thorough understanding of this conformational landscape is critical for its application in drug design. This guide has outlined the key structural features and conformational degrees of freedom of this molecule and has provided a detailed roadmap for its characterization using a synergistic approach of experimental techniques, primarily X-ray crystallography and NMR spectroscopy, and computational modeling. The insights gained from such studies will be invaluable for the development of novel therapeutics based on this promising scaffold.
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An In-depth Technical Guide to the Solubility of (R)-(1-Benzyl-azetidin-2-yl)-acetic acid in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and determining the solubility of (R)-(1-Benzyl-azetidin-2-yl)-acetic acid in various organic solvents. Given the specific nature of this compound, publicly available solubility data is scarce. Therefore, this document focuses on the foundational principles, predictive insights based on structural analogs, and detailed experimental protocols to empower researchers to generate reliable solubility data in-house.
Section 1: Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like." For this compound, its molecular structure dictates its solubility profile. The molecule possesses both polar and non-polar characteristics. The azetidine ring and the carboxylic acid group introduce polarity and the capacity for hydrogen bonding, while the benzyl group is lipophilic (non-polar).
Due to its zwitterionic nature, as an amino acid derivative, it is generally soluble in water and insoluble in nonpolar organic solvents.[1][2] The nature and size of side chains, however, play a significant role in the extent of its solubility.[1][2]
Key Structural Features and Their Predicted Influence on Solubility:
-
Azetidine-2-carboxylic acid core: This portion of the molecule is analogous to proline, but with a four-membered ring instead of a five-membered one.[3] Azetidine-2-carboxylic acid itself is soluble in water and practically insoluble in absolute ethanol.[4] This suggests that the core structure favors polar solvents.
-
Carboxylic Acid Group (-COOH): This functional group is highly polar and can act as both a hydrogen bond donor and acceptor. Its presence significantly enhances solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents capable of hydrogen bonding (e.g., DMSO, DMF).
-
N-Benzyl Group (-CH2-Ph): The benzyl group is a large, non-polar, aromatic moiety. This group will increase the compound's affinity for non-polar or moderately polar solvents and decrease its solubility in highly polar, aqueous environments. The interplay between the polar carboxylic acid and the non-polar benzyl group will result in a nuanced solubility profile. For instance, a related compound, 2-(1-Benzylpiperidin-4-yl)acetic acid, is soluble in polar solvents like ethanol, methanol, and dimethyl sulfoxide.[5]
Predictive Solubility:
Based on these structural components, the solubility of this compound is expected to be:
-
High in polar aprotic solvents like DMSO and DMF.
-
Moderate in polar protic solvents such as methanol, ethanol, and isopropanol.
-
Low in non-polar solvents like hexane and toluene.
-
Slightly soluble to sparingly soluble in solvents of intermediate polarity like ethyl acetate and dichloromethane.
It is important to note that these are predictions. Empirical determination is essential for accurate solubility data.
Section 2: Experimental Determination of Solubility
Two primary methods are employed for solubility testing in drug discovery and development: kinetic and thermodynamic solubility testing.[6]
-
Kinetic Solubility: This measures the concentration of a compound that precipitates from a supersaturated solution, often prepared by diluting a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[6] This method is high-throughput and useful for early-stage discovery.
-
Thermodynamic Solubility: This determines the equilibrium concentration of a compound in a saturated solution.[6] It is a more accurate representation of true solubility and is crucial for later-stage development and formulation.
For the purpose of this guide, we will focus on the determination of thermodynamic solubility.
Workflow for Thermodynamic Solubility Determination:
Caption: The relationship between the compound's structural polarity and solvent choice.
Section 4: Conclusion
This guide provides a robust framework for approaching the solubility determination of this compound. By understanding the interplay of its structural features and employing systematic experimental methodologies, researchers can generate the accurate and reliable solubility data that is critical for advancing drug discovery and development programs.
References
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- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024).
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(R)-(1-Benzyl-azetidin-2-yl)-acetic acid CAS number and safety data
[1]
Compound Identification & Properties
This compound is a chiral azetidine derivative featuring a four-membered nitrogen heterocycle with a benzyl protecting group on the nitrogen and an acetic acid side chain at the C2 position.[1] It serves as a critical intermediate for introducing the constrained azetidine ring into peptide backbones, influencing conformation and metabolic stability.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-[(2R)-1-benzylazetidin-2-yl]acetic acid |
| Common Names | (R)-1-Benzyl-2-carboxymethylazetidine; (R)-N-Benzylazetidine-2-acetic acid |
| CAS Number | Not Widely Listed (See Note 1) |
| Related CAS | 92992-28-4 (Azetidin-2-ylacetic acid, core structure)1781968-79-3 (1-Boc-2-azetidineacetic acid) |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Chirality | (R)-Enantiomer (derived from D-Aspartic acid or via resolution) |
Note 1: Specific CAS numbers for the (R)-enantiomer of the N-benzyl derivative are rarely indexed in public chemical registries.[1] Researchers often refer to the compound by its chemical name or synthesize it de novo from the commercially available (R)-azetidine-2-carboxylic acid or L-aspartic acid precursors.[1]
Physical & Chemical Properties[6][7][8][9][10][11][12]
-
Appearance: Off-white to pale yellow solid or viscous oil (depending on purity/salt form).
-
Solubility: Soluble in polar organic solvents (DCM, MeOH, EtOAc); moderately soluble in water (zwitterionic character).
-
pKa: ~3.5 (COOH) and ~9.0 (Tertiary Amine).
-
Stability: Stable under standard conditions; amine oxidation or ring opening can occur under extreme stress (strong Lewis acids or radical conditions).
Safety Data & Handling (GHS Classification)
As a functionalized amino acid derivative, this compound exhibits properties of both carboxylic acids and tertiary amines. It should be treated as a Corrosive and Irritant .[2]
Hazard Classification (GHS)[1]
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Precautionary Statements
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[3][4] Rinse skin with water [or shower].[3][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3][4] Continue rinsing.[3][4]
Handling Protocol Diagram
Synthetic Pathways[1][2][14]
The synthesis of This compound typically proceeds via the homologation of (R)-1-benzylazetidine-2-carboxylic acid .[1] The starting material can be derived from the chiral pool (D-Aspartic acid) to ensure the (R)-configuration.[1]
Primary Route: Arndt-Eistert Homologation
This method extends the carbon chain by one methylene unit, converting the carboxylic acid to the acetic acid derivative with retention of configuration.
-
Precursor Synthesis:
-
Homologation Steps:
-
Activation: Convert the acid to the acid chloride using oxalyl chloride or thionyl chloride.
-
Diazotization: React with diazomethane (or TMS-diazomethane) to form the alpha-diazoketone .[1]
-
Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water to yield the This compound .[1]
-
Synthetic Workflow Diagram
Applications in Drug Development[11][15]
The azetidine ring is a "privileged scaffold" in medicinal chemistry, offering a rigid conformation that can improve the potency and selectivity of bioactive molecules.
Key Applications
-
Peptidomimetics: The azetidine-2-acetic acid motif acts as a constrained analogue of gamma-amino acids (like GABA) or extended proline mimetics.[1] It restricts the conformational flexibility of the peptide backbone, potentially locking the molecule in a bioactive conformation.
-
Thrombin Inhibitors: Derivatives of azetidine-2-carboxylic acid are central to the synthesis of anticoagulants like Melagatran and Ximelagatran . The acetic acid homologue allows for spacer adjustments in the S1 or S2 binding pockets of serine proteases.
-
Neurotransmitter Modulators: Azetidine derivatives often target GABA receptors or glutamate transporters due to their structural similarity to inhibitory neurotransmitters.
Structure-Activity Relationship (SAR)[1]
-
Ring Strain: The high ring strain (~26 kcal/mol) of the azetidine enhances reactivity towards ring-opening or specific receptor binding but requires careful handling during synthesis to prevent degradation.
-
Basicity: The N-benzyl group modulates the basicity of the nitrogen (pKa ~9.0), influencing solubility and hydrogen bonding capacity within the active site.
References
-
Azetidine-2-carboxylic acid properties. Wikipedia.[1] Retrieved from .
-
Synthesis of Azetidines. Organic Chemistry Portal. Retrieved from .
-
Preparation and Synthetic Applications of Azetidines. Clockss. Retrieved from .
-
Azetidin-2-ylacetic acid CAS 92992-28-4. Chem960.[1] Retrieved from .
-
New Strategies for the Synthesis of 1- and 2-Azetines. National Institutes of Health (PMC). Retrieved from .
Unlocking the Thermodynamic Landscape of Chiral Azetidine Derivatives: A Technical Guide for Drug Development
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the thermodynamic properties of chiral azetidine derivatives. By delving into the core principles of their conformational behavior, ring strain, and intermolecular interactions, this paper aims to provide a foundational understanding of how these properties influence the design and efficacy of novel therapeutics. As a Senior Application Scientist, this guide is structured to not only present technical data but also to illuminate the causal relationships behind experimental and computational choices in the study of these unique heterocyclic scaffolds.
Introduction: The Rising Prominence of Chiral Azetidines in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as pivotal structural motifs in modern drug discovery.[1] Their growing importance can be attributed to their unique combination of properties, including high sp³ character, conformational rigidity, and inherent ring strain.[1] These features often translate into improved pharmacokinetic profiles, such as enhanced metabolic stability, better solubility, and favorable cell permeability, when incorporated into drug candidates.[2][3] The chirality of substituted azetidines further expands their chemical space, allowing for precise three-dimensional arrangements that can lead to highly selective interactions with biological targets.[4][5] Understanding the thermodynamic underpinnings of these properties is therefore crucial for the rational design of effective and safe therapeutics.
The reactivity and stability of azetidines are largely governed by a considerable ring strain, estimated to be approximately 25.4 kcal/mol.[6][7] This strain, while making the ring susceptible to certain chemical transformations, also contributes to the unique conformational preferences that can be exploited in drug design. This guide will explore both the experimental and computational methodologies used to characterize the thermodynamic landscape of chiral azetidine derivatives, providing a framework for leveraging these properties in the development of next-generation pharmaceuticals.
The Thermodynamic Trinity: Ring Strain, Conformation, and Intermolecular Interactions
The overall thermodynamic profile of a chiral azetidine derivative is a composite of several key factors. A thorough understanding of each is essential for predicting the behavior of these molecules in biological systems.
The Energetic driving force: Ring Strain
The four-membered ring of azetidine is inherently strained due to bond angle compression and torsional strain. This strain energy influences the molecule's reactivity and provides a thermodynamic driving force for ring-opening reactions.[6][7] However, this reactivity can be modulated by substituents on the ring and the nitrogen atom. From a drug design perspective, this inherent strain can be advantageous. For instance, the rigid conformation imposed by the ring can pre-organize the molecule for binding to a target, reducing the entropic penalty of binding.
Conformational Landscape and Chirality
The azetidine ring is not planar and can exist in puckered conformations. The energy barrier to ring inversion is influenced by the nature and position of substituents. For chiral azetidines, the interplay between the stereocenter(s) and the ring pucker leads to a complex conformational energy landscape. The relative populations of different conformers are determined by their free energies, which can be investigated using both experimental techniques like NMR spectroscopy and computational methods such as Density Functional Theory (DFT).[8][9] The chirality of the molecule can significantly affect its interaction with chiral biological macromolecules like proteins and nucleic acids.[5]
Intermolecular Interactions and Solvation
The thermodynamic properties of chiral azetidine derivatives are also profoundly influenced by their interactions with the surrounding environment, particularly with solvent molecules and biological targets. The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, and substituents can introduce a variety of other non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The thermodynamics of solvation, i.e., the free energy change upon transferring the molecule from the gas phase to a solvent, plays a critical role in determining its solubility and permeability.[10]
Experimental Approaches to Thermodynamic Characterization
A variety of experimental techniques can be employed to probe the thermodynamic properties of chiral azetidine derivatives. These methods provide crucial data for validating computational models and for understanding the behavior of these molecules in real-world systems.
Calorimetry: Direct Measurement of Heat Changes
Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamics of binding interactions.[3] In a typical ITC experiment, a solution of the azetidine derivative is titrated into a solution containing the target molecule (e.g., a protein), and the heat released or absorbed during the binding event is measured. This allows for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
An example of the application of ITC is in the study of azetidine-based inhibitors of the STAT3 protein. For two representative inhibitors, the following thermodynamic parameters were determined:
| Compound | KD (nM) | ΔH (kJ/mol) | ΔG (kJ/mol) | -TΔS (kJ/mol) |
| 7g | 880 | -22.7 | -34.6 | -11.9 |
| 9k | 960 | -20.8 | -34.4 | -13.6 |
| Table 1: Thermodynamic parameters for the binding of azetidine inhibitors to STAT3, as determined by ITC.[3] |
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Azetidine-Protein Binding
-
Sample Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The protein concentration should be accurately determined.
-
Prepare a stock solution of the chiral azetidine derivative in the same buffer. The final concentration of the ligand should be 10-20 times that of the protein.
-
Thoroughly degas both the protein and ligand solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
Instrument Setup:
-
Set the experimental temperature, typically 25 °C.
-
Set the stirring speed to ensure proper mixing without generating significant frictional heat.
-
Equilibrate the instrument with buffer in both the sample and reference cells.
-
-
Titration:
-
Load the protein solution into the sample cell and the buffer into the reference cell.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand solution into the sample cell, allowing the system to reach equilibrium after each injection.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Correct for the heat of dilution by performing a control experiment where the ligand is injected into the buffer alone.
-
Fit the corrected data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:
-
ΔG = -RTln(Ka), where Ka = 1/Kd
-
ΔG = ΔH - TΔS
-
-
Differential Scanning Calorimetry (DSC) can be used to study the thermodynamics of phase transitions, such as melting and crystallization, of solid forms of chiral azetidine derivatives. This is particularly important for understanding the stability of different polymorphs and for the development of solid dosage forms.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy is a versatile tool for studying the conformational dynamics of chiral azetidines in solution. By analyzing chemical shifts, coupling constants, and through-space interactions (e.g., via NOE experiments), it is possible to determine the preferred conformations and to estimate the energy barriers between them.
Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a given enantiomer, the absolute stereochemistry can be unambiguously assigned.
Computational Modeling of Thermodynamic Properties
Computational chemistry plays an indispensable role in elucidating the thermodynamic properties of chiral azetidine derivatives, providing insights that can be difficult to obtain experimentally.
Quantum Mechanical Methods
Density Functional Theory (DFT) and ab initio methods are widely used to calculate the electronic structure and energies of molecules.[11][12] These methods can be used to:
-
Determine Conformational Energies: By performing geometry optimizations and frequency calculations for different conformers, the relative free energies can be determined, allowing for the prediction of the equilibrium populations of each conformer.[8][9]
-
Calculate Ring Strain Energy: The strain energy of the azetidine ring can be calculated by comparing the energy of the cyclic molecule to that of an appropriate acyclic reference compound.
-
Predict Spectroscopic Properties: NMR chemical shifts, coupling constants, and VCD spectra can be calculated and compared with experimental data to validate the computational models.
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A Comprehensive Technical Guide to the Determination of pKa Values for (R)-(1-Benzyl-azetidin-2-yl)-acetic acid
Abstract
The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2][3] For novel molecules like (R)-(1-Benzyl-azetidin-2-yl)-acetic acid, a constrained non-proteinogenic amino acid analog, an accurate understanding of its ionization behavior is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the pKa values of this molecule. We delve into the structural factors influencing its acidity and basicity and present detailed, field-proven protocols for potentiometric titration, UV-Vis spectrophotometry, capillary electrophoresis, and NMR spectroscopy. Furthermore, we explore the role of computational methods in predicting pKa values, offering a holistic approach for researchers in drug discovery and development.
Introduction: The Critical Role of pKa in Drug Development
This compound is a synthetic amino acid derivative featuring a strained four-membered azetidine ring, a chiral center, a carboxylic acid moiety, and an N-benzyl group. This unique combination of structural features makes it an intriguing scaffold in medicinal chemistry, potentially offering improved metabolic stability and conformational rigidity compared to more flexible analogs.[4]
The ionization state of a molecule is a key determinant of its behavior in a biological system.[5] The pKa value dictates the degree of ionization at a given physiological pH, which in turn affects:
-
Solubility: The charged (ionized) form of a molecule is generally more water-soluble than the neutral form.
-
Permeability: Neutral, more lipophilic molecules tend to permeate biological membranes more readily than their charged counterparts.[1]
-
Target Binding: The charge state of a drug molecule can be crucial for its interaction with the target protein, influencing binding affinity and selectivity.
-
ADME Properties: The overall ADME profile is a complex function of these pH-dependent properties, with different compartments of the body having distinct pH values (e.g., stomach pH 1-3.5, blood pH 7.4).[1]
Therefore, the precise determination of the pKa values of this compound is not merely an academic exercise but a foundational step in its development as a potential therapeutic agent.
Structural Analysis and Predicted Ionization Behavior
This compound possesses two primary ionizable functional groups: the carboxylic acid and the tertiary amine within the azetidine ring.
Figure 1: Ionization equilibria of this compound.
-
pKa1 (Carboxylic Acid): Standard α-amino acids typically exhibit a carboxylic acid pKa around 2.0.[6] The presence of the nearby protonated tertiary amine (in the cationic form) will exert an electron-withdrawing inductive effect, stabilizing the carboxylate anion and thus making the carboxylic acid more acidic (lowering the pKa). We can predict this pKa to be in the range of 1.7 - 2.2 . For comparison, the strongest acidic pKa for (S)-2-Azetidinecarboxylic acid is predicted to be 1.76.
-
pKa2 (Tertiary Amine): The basicity of the nitrogen is influenced by several factors. The parent compound, azetidine, has a pKa of 11.3 for its conjugate acid.[7] However, the electron-withdrawing effect of the adjacent acetic acid group will decrease the basicity of the nitrogen. The N-benzyl group is generally considered weakly electron-donating, which might slightly increase basicity. The strained four-membered ring forces the nitrogen's lone pair into an orbital with higher s-character compared to a five- or six-membered ring, which typically reduces basicity.[8] Therefore, a pKa value lower than that of simple acyclic tertiary amines is expected. We predict this pKa to be in the range of 8.5 - 9.5 .
Methodologies for Experimental pKa Determination
No single method is universally superior; the choice depends on the compound's properties (e.g., solubility, presence of a chromophore), required accuracy, and available equipment.
Potentiometric Titration
This is the historical gold standard for pKa measurement due to its high precision and accuracy.[9] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[10]
-
Causality Behind Experimental Choices:
-
High Purity: This method relies on the moles of titrant added to neutralize the analyte. Impurities that are acidic or basic will consume titrant, leading to inaccurate results.[9]
-
Inert Atmosphere: Purging with nitrogen is crucial to remove dissolved CO₂, which can form carbonic acid and interfere with the titration, especially when determining pKa values in the neutral-to-high pH range.[9][10]
-
Constant Ionic Strength: The pKa is dependent on the activity of the ions in solution, not just their concentration. Maintaining a constant ionic strength with a background electrolyte like KCl minimizes variations in activity coefficients throughout the titration.[10]
-
UV-Vis Spectrophotometry
This technique is applicable if the protonated and deprotonated forms of the molecule have different ultraviolet or visible light absorption spectra.[9] The N-benzyl group in the target molecule provides a suitable chromophore. Absorbance is measured for a series of solutions with identical analyte concentrations but varying, known pH values. The pKa is then calculated from the plot of absorbance versus pH.[11][12]
-
Causality Behind Experimental Choices:
-
Buffer Stability: The accuracy of the determined pKa is directly dependent on the accuracy and stability of the pH of the buffer solutions used.[11]
-
Wavelength Selection: The analytical wavelength should be chosen where the difference in absorbance between the acidic and basic species is maximal to ensure the highest sensitivity.[11]
-
Isosbestic Point: The presence of a sharp isosbestic point—a wavelength at which the molar absorptivity of the two species is the same—is a strong indicator that only two species are involved in the equilibrium, validating the measurement.[11]
-
Capillary Electrophoresis (CE)
CE is a powerful, high-throughput technique that requires minimal sample amounts.[13][14] It separates ions based on their electrophoretic mobility in an electric field. Since the charge of the analyte changes with pH, its effective mobility also changes. By measuring the mobility across a range of pH values, a sigmoidal curve is generated, and the inflection point corresponds to the pKa.[13][15]
-
Causality Behind Experimental Choices:
-
Internal Standard: Using an internal standard with a known pKa can improve accuracy by correcting for minor fluctuations in voltage or buffer pH during the runs.[15][16][17]
-
Purity is Less Critical: Because CE is a separation technique, impurities that have different mobilities will not interfere with the measurement of the analyte's mobility, a significant advantage over potentiometry.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide unambiguous pKa values and identify the specific site of protonation.[2] The chemical shifts of nuclei adjacent to an ionizable center are sensitive to the protonation state. By monitoring the chemical shift of, for example, the protons on the carbon alpha to the nitrogen or carboxylic acid as a function of pH, a titration curve can be generated. The inflection point of this sigmoidal plot gives the pKa.[2][18]
-
Causality Behind Experimental Choices:
-
Solvent Choice (D₂O): Using D₂O as the solvent is necessary to avoid a large, interfering water signal in ¹H NMR.
-
Mixture Analysis: A key advantage of NMR is its ability to measure pKa values in the presence of impurities, as the signals for the molecule of interest can be selectively monitored.[19][20]
-
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, providing researchers with a robust framework for pKa determination.
Protocol 1: Potentiometric Titration
Figure 2: Workflow for pKa determination by potentiometric titration.
-
Preparation:
-
Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[10]
-
Prepare a 0.01 M solution of this compound in deionized, carbonate-free water. A minimum concentration of 10⁻⁴ M is required.[9][10]
-
Add a background electrolyte (e.g., KCl to a final concentration of 0.15 M) to maintain constant ionic strength.[10]
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions (carbonate-free).
-
-
Titration (for pKa2):
-
First, titrate the sample solution with 0.1 M HCl to fully protonate both functional groups (pH < 1.5).
-
Place the solution in a jacketed vessel maintained at 25°C on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
Purge the solution with nitrogen for 10-15 minutes before and maintain a nitrogen blanket over the solution during the titration.[10]
-
Titrate the solution by adding small, precise increments of 0.1 M NaOH. Allow the pH reading to stabilize after each addition before recording the pH and total volume of titrant added.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) to precisely locate the two equivalence points (where the derivative is maximal).
-
The pKa1 is the pH at the point where half of the first equivalence point volume of NaOH has been added.
-
The pKa2 is the pH at the midpoint between the first and second equivalence points.[10]
-
Protocol 2: UV-Vis Spectrophotometry
Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.
-
Preparation:
-
Prepare a series of universal buffer solutions with known pH values spanning the range of interest (e.g., from pH 1 to 12 in 0.5 pH unit increments).[11]
-
Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., methanol or water).
-
Prepare a set of samples by adding a small, identical aliquot of the stock solution to each buffer, ensuring the final analyte concentration is suitable for absorbance measurement (e.g., 10⁻⁵ M).[9]
-
-
Measurement:
-
Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample, including a buffer blank.
-
Identify the spectra of the fully protonated (at lowest pH) and fully deprotonated (at highest pH) forms and select an analytical wavelength where the change in absorbance is maximal.[11]
-
-
Data Analysis:
-
Plot the absorbance at the selected wavelength versus the pH of the buffer.
-
The data should form a sigmoidal curve (or two, if both pKa values can be resolved).
-
The pKa is the pH value at the inflection point of the curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[1][12]
-
Computational pKa Prediction
In parallel with experimental determination, computational methods provide valuable estimations, especially in early discovery phases.[3] These methods can be broadly categorized:
-
Empirical Methods: These approaches, such as those based on Linear Free-Energy Relationships (LFER), use databases of known pKa values and apply corrections based on the molecule's substituents (e.g., Hammett or Taft equations).[5] Software like ACD/pKa DB and ChemAxon are widely used.[21]
-
Quantum Mechanics (QM) Methods: These methods calculate the free energy difference between the protonated and deprotonated states of the molecule.[22] While computationally intensive, they are based on first principles and can be more accurate for novel scaffolds not well-represented in empirical databases. Combining QM calculations with continuum solvation models (like COSMO or SMD) is a common approach.[21]
-
Machine Learning (ML) Models: Newer methods use machine learning algorithms trained on large datasets of chemical structures and their experimental pKa values to make predictions. These can combine the speed of empirical methods with the potential for broader applicability.[23]
Data Summary and Interpretation
The experimental and computational data should be consolidated to provide a complete picture of the molecule's ionization profile.
| Parameter | Predicted Value | Rationale / Influencing Factors | Recommended Experimental Method |
| pKa1 (-COOH) | 1.7 – 2.2 | Inductive electron-withdrawal by the nearby protonated azetidine nitrogen increases acidity. Similar to azetidine-2-carboxylic acid (pKa ~1.76). | Potentiometric Titration, Capillary Electrophoresis |
| pKa2 (-NH+) | 8.5 – 9.5 | Reduced basicity due to ring strain and inductive withdrawal from the carboxyl group. Lower than parent azetidine (pKa ~11.3).[7] | Potentiometric Titration, NMR Spectroscopy |
Conclusion
This compound is a zwitterionic compound at physiological pH, with two distinct pKa values governing its transition between cationic, neutral (zwitterionic), and anionic states. A thorough and accurate determination of these pKa values is an indispensable step in drug development. This guide outlines the key theoretical considerations and provides robust, validated protocols for determining these values using potentiometry, spectrophotometry, capillary electrophoresis, and NMR. By integrating these experimental techniques with modern computational predictions, researchers can build a comprehensive understanding of the molecule's physicochemical properties, enabling more rational and successful drug design and development efforts.
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-
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-
reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks. Retrieved from [Link]
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Reddit. (2025, August 23). Please help me with acetic acid's pKa as a beginner. r/comp_chem. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 12. Virtual Labs [mas-iiith.vlabs.ac.in]
- 13. analiza.com [analiza.com]
- 14. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmaguru.co [pharmaguru.co]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 21. peerj.com [peerj.com]
- 22. How to Predict pKa | Rowan [rowansci.com]
- 23. optibrium.com [optibrium.com]
Methodological & Application
using (R)-(1-Benzyl-azetidin-2-yl)-acetic acid as a proline bioisostere
Application Note: Exploiting (R)-(1-Benzyl-azetidin-2-yl)-acetic Acid as a Scaffold for Constrained Beta-Peptidomimetics
Executive Summary
This compound represents a specialized class of
This Application Note guides researchers in utilizing this scaffold to replace flexible
Key Applications:
-
Protease Inhibitors: Extending the backbone to probe S1' pockets.
-
Foldamers: Inducing novel secondary structures in
-peptides.[1] -
N-Terminal Capping: Utilizing the N-benzyl group for lipophilic pocket engagement.
Structural Analysis & Bioisosteric Logic
To use this molecule effectively, one must understand its spatial relationship to Proline.
-
Proline (Pro): 5-membered ring,
-amino acid.[1] Induces kinks/turns.[1] -
Azetidine-2-carboxylic acid (Aze): 4-membered ring,
-amino acid.[1][2] Lower homologue. Induces -turns.[1][3][4][5] -
(R)-Azetidin-2-yl-acetic acid (The Target): 4-membered ring,
-amino acid.[1] It is a homo-Aze derivative.[1]
The "1-Benzyl" moiety in the commercially available form serves two potential roles:
-
Protecting Group: To be removed for internal peptide backbone integration.
-
Pharmacophore: To be retained as a hydrophobic N-cap.[1]
Comparative Topology (DOT Visualization)
Caption: Structural relationship between Proline, Aze (alpha), and the target Beta-amino acid scaffold.
Experimental Protocols
The following protocols address the two primary use cases: Backbone Integration (requiring deprotection) and N-Terminal Capping .
Protocol A: Converting to an SPPS Building Block (Fmoc-Strategy)
Objective: To remove the Benzyl group and install an Fmoc group, allowing the molecule to be used in Solid Phase Peptide Synthesis (SPPS).
Reagents:
-
Substrate: this compound[1]
-
Catalyst: Pearlman’s Catalyst (20% Pd(OH)₂/C) or ACE-Cl (1-Chloroethyl chloroformate)[1]
-
Protection: Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)[1]
-
Solvents: Methanol (MeOH), Dioxane, NaHCO₃ (aq).[1]
Workflow:
-
Hydrogenolysis (Debenzylation):
-
Dissolve 1.0 eq of substrate in MeOH (0.1 M concentration).[1]
-
Add 20 wt% of Pearlman’s Catalyst.[1]
-
Critical Step: Azetidines are sensitive to ring opening.[1] Perform hydrogenation at 1 atm H₂ (balloon) at room temperature. Do NOT use high pressure or heat, which may cleave the strained ring.
-
Monitor via LC-MS until the Benzyl mass (M-91) disappears.[1]
-
Filter through Celite to remove Pd.[1] Concentrate in vacuo.[1]
-
Result: (R)-Azetidin-2-yl-acetic acid (Free amino acid).[1]
-
-
Fmoc Protection:
-
Validation:
-
Verify product via 1H NMR (Look for Fmoc doublets at 7.3-7.8 ppm and disappearance of Benzyl singlet at ~3.6 ppm).[1]
-
Protocol B: SPPS Coupling (Beta-Amino Acid Handling)
Objective: Coupling the Fmoc-(R)-Azetidin-2-yl-acetic acid into a peptide chain.[1]
Challenge:
Step-by-Step:
-
Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 mins.
-
Activation (Pre-activation is preferred):
-
Mix Fmoc-AA (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.
-
Add DIPEA (6.0 eq).[1]
-
Wait: Allow to activate for 2 minutes (color change to yellow).
-
-
Coupling:
-
Deprotection: Standard 20% Piperidine/DMF (2 x 10 min).
Quantitative Data Summary
When comparing the physical properties of this bioisostere to Proline in a peptide context:
| Feature | L-Proline ( | (R)-Azetidin-2-yl-acetic acid ( | Impact on Design |
| Ring Size | 5-membered | 4-membered | Increased ring strain; higher rigidity.[1] |
| Backbone Length | ~3.8 Å (C | ~5.2 Å (C | Extends peptide chain; alters H-bond register.[1] |
| Turn Induction | Helical / Hairpin | Promotes 14-helix or specific foldamer shapes.[1] | |
| Lipophilicity | Low (LogP ~ -2.[1]5) | Moderate (LogP ~ -1.8) | Without Benzyl.[1] Benzylated form is highly lipophilic.[1] |
| Proteolytic Stability | Moderate | High |
Pathway & Workflow Visualization
The following diagram illustrates the decision tree for utilizing the this compound starting material.
Caption: Decision matrix for processing the benzyl-protected azetidine scaffold.
References
-
Conformational Constraints of Azetidine: Zagari, A., et al. (1990).[1][7] "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers.[1][7]
-
Beta-Amino Acids in Peptidomimetics: Steer, D. L., et al. (2002).[1][8] "Beta-amino acids: versatile peptidomimetics."[1][8] Current Medicinal Chemistry.
-
Synthesis of Azetidine Derivatives: Couty, F., et al. (2008).[1] "Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction." Journal of Organic Chemistry. [1]
-
Biological Impact of Proline Analogues: Rubenstein, E., et al. (2009).[1] "Azetidine-2-carboxylic acid in the food chain."[1] Phytochemistry. [1]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Azetidine Scaffolds in Drug Discovery
An In-Depth Technical Guide to the Scale-Up Synthesis of Azetidine-2-Acetic Acid Derivatives
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged motifs in modern medicinal chemistry.[1] Their inherent ring strain, approximately 25.4 kcal/mol, imparts unique conformational rigidity and metabolic stability compared to their larger five-membered pyrrolidine counterparts.[1] Specifically, azetidine-2-acetic acid and its derivatives are increasingly sought after as conformationally constrained analogs of proline and other amino acids, finding application in the development of novel therapeutics ranging from thrombin inhibitors to antivirals.[2][3]
However, the very ring strain that makes azetidines attractive also presents significant synthetic challenges, particularly during scale-up.[4] Issues such as low yields, competing side reactions, and difficult purifications are common hurdles.[4] This guide provides a comprehensive overview of robust synthetic strategies for azetidine-2-acetic acid derivatives, with a focus on process optimization and practical considerations for transitioning from bench-scale discovery to large-scale production.
Core Synthetic Strategies: Constructing the Strained Ring
The primary challenge in synthesizing these molecules lies in the efficient formation of the four-membered ring. The two most prevalent and scalable strategies are intramolecular cyclization and, to a lesser extent for this specific scaffold, [2+2] cycloadditions.
Intramolecular Cyclization: The Workhorse Approach
This is the most common and often most practical route for large-scale synthesis.[5] The general principle involves forming a C-N bond by the displacement of a leaving group on a linear precursor by a nitrogen nucleophile.
Key Precursors and Cyclization Methods:
-
From γ-Amino Alcohols: This is a highly effective strategy. The alcohol is first converted into a better leaving group (e.g., mesylate, tosylate), followed by base-mediated ring closure. The choice of base and reaction conditions is critical to favor the desired intramolecular SN2 reaction over competing intermolecular reactions or elimination.[4]
-
From α,γ-Diaminobutyric Acid: As demonstrated in early syntheses, treatment with nitrous and hydrochloric acids can convert the α-amino group into a chloro leaving group, which is subsequently displaced by the γ-amino group upon treatment with a base like barium hydroxide.[3]
-
From L-Aspartic Acid: An efficient and cost-effective route for multigram-scale synthesis starts from L-aspartic acid.[6] This multi-step process involves protection, reduction, and activation of a hydroxyl group for the final intramolecular N-alkylation to close the ring.[6] A key advantage of this approach is the avoidance of column chromatography, relying instead on pH-controlled extractions for purification, a significant benefit for large-scale work.[6]
Causality in Experimental Design: The success of intramolecular cyclization hinges on several factors. High-dilution conditions (e.g., ≤0.01 M) are often employed to minimize intermolecular side reactions that lead to oligomerization.[4] The choice of leaving group is paramount; tosylates and mesylates are preferred over halides as they are highly efficient and less prone to side reactions.[4] The base must be strong enough to deprotonate the amine nucleophile but not so hindered or strong as to promote E2 elimination. Sodium hydride (NaH) is a common choice for this transformation.[7]
Process Development and Scale-Up Considerations
Transitioning a laboratory synthesis to a pilot plant or manufacturing scale introduces a new set of challenges beyond simple reaction stoichiometry.
Workflow for Scale-Up Synthesis of Azetidine Derivatives
Caption: Key phases in a scalable synthesis of azetidine derivatives.
Quantitative Data Comparison: Cyclization Methods
| Starting Material | Cyclization Method | Typical Yield | Key Scale-Up Advantage | Reference |
| L-Aspartic Acid Derivatives | Intramolecular N-alkylation | Good (overall) | Chromatography-free purification | [6] |
| β-Amino Alcohols | Mesylation & Ring Closure | High | Readily available starting materials | [7] |
| Aziridines | Biocatalytic Ring Expansion | 61% (gram-scale) | High enantioselectivity | [8][9] |
| 1,3-Propanediol Derivatives | Alkylation of Primary Amines | Good | Versatile for substitution patterns | [7] |
Key Optimization Parameters
-
Reagent & Solvent Selection: On a large scale, cost, availability, and safety are paramount. For instance, while L-aspartic acid is an inexpensive starting material, reagents like di-tert-butyl dicarbonate ((Boc)₂O) used for protection can be costly in large quantities.[6] Solvents should be chosen for their safety profile, ease of recovery (distillation), and low environmental impact. Azetidine itself is a volatile and flammable liquid that must be handled with extreme care in well-ventilated areas, away from ignition sources.[10][11]
-
Purification Strategy: Column chromatography, a staple in research labs, is often impractical and expensive at an industrial scale.[4] Developing chromatography-free purification methods is a critical goal. Strategies include:
-
pH-Controlled Extractions: As demonstrated in the synthesis from L-aspartic acid, intermediates with acidic or basic handles can be effectively purified by partitioning between aqueous and organic layers at different pH values.[6]
-
Crystallization: The most desirable method for large-scale purification, yielding high-purity material directly. This requires significant process development to identify suitable solvent systems and control crystallization conditions.
-
Distillation: For volatile intermediates or products, distillation under reduced pressure can be an effective purification technique.[12]
-
-
Safety and Handling:
-
Exotherms: Ring-closure reactions can be exothermic. On a large scale, this heat must be managed with appropriate reactor cooling systems to prevent runaway reactions.
-
Reagent Hazards: Many reagents used in these syntheses are hazardous. For example, sodium hydride (NaH) is highly flammable and reacts violently with water.[7] Perchlorate salts, sometimes used in purification, can be explosive.[7] All operations must be conducted with strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), inert atmospheres, and engineered controls like fume hoods and blast shields.[10][11]
-
Application Protocols
Protocol 1: Multigram-Scale Synthesis of L-Azetidine-2-Carboxylic Acid Intermediate from L-Aspartic Acid
This protocol is adapted from a reported chromatography-free synthesis and highlights key scale-up friendly techniques.[6]
Step 1: Synthesis of tert-Butyl N-Boc-L-homoserine (Intermediate 7)
-
Starting Material: Methyl N-Boc-L-aspartate (prepared in 2 steps from L-aspartic acid).[6]
-
Procedure: a. The α-carboxyl group is esterified to the tert-butyl ester, followed by saponification of the β-methoxycarbonyl group to yield the corresponding carboxylic acid (Intermediate 6).[6] b. To a solution of Intermediate 6 in anhydrous THF at -20°C under an inert atmosphere (e.g., Argon), add N-methylmorpholine followed by a dropwise addition of ethyl chloroformate. Stir the mixture for 15 minutes to form the mixed anhydride. c. In a separate flask, prepare a solution of sodium borohydride (NaBH₄) in water. d. Add the NaBH₄ solution dropwise to the mixed anhydride solution, maintaining the temperature below -15°C. e. Stir the reaction for 1-2 hours, monitoring by TLC until the starting material is consumed. f. Quench the reaction by carefully adding acetic acid. g. Work-up: Remove the organic solvent under reduced pressure. Add water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. h. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, which can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Procedure: a. The hydroxyl group of the homoserine intermediate is converted to a suitable leaving group, such as an iodide (Intermediate 8), via a two-step process involving reaction with p-toluenesulfonyl chloride (p-TsCl) followed by iodination.[6] b. Dissolve the iodinated intermediate (8) in anhydrous acetonitrile (MeCN).[6] c. Add cesium carbonate (Cs₂CO₃) and heat the reaction mixture to 55°C.[6] d. Stir for 24 hours, monitoring the reaction progress. e. Work-up: Concentrate the reaction mixture and dissolve the residue in ethyl acetate. Wash the organic layer with 1M HCl (aq.) and brine.[6] f. Dry the organic phase over MgSO₄, filter, and concentrate to afford the protected azetidine product.
Rationale: This route is powerful for scale-up because it starts from an inexpensive chiral pool material and avoids chromatography by using extractions and washes to purify key intermediates. The cyclization step uses standard industrial reagents and conditions.
Protocol 2: General Azetidine Synthesis via Cyclization of a γ-Amino Alcohol Derivative
This protocol is a generalized procedure based on common methods.[7]
-
Starting Material: An appropriate N-protected-γ-amino alcohol.
-
Step A: Activation of the Hydroxyl Group a. Dissolve the N-protected-γ-amino alcohol in a suitable solvent like dichloromethane (DCM) or THF at 0°C. b. Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). c. Add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) dropwise. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). e. Quench with water and extract the product into an organic solvent. Dry and concentrate to yield the mesylated or tosylated intermediate.
-
Step B: Intramolecular Cyclization a. Dissolve the intermediate from Step A in a high-boiling-point solvent like DMF or THF. b. Add a strong, non-nucleophilic base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise at 0°C under an inert atmosphere. c. Caution: NaH reacts violently with water and is flammable. Handle with extreme care. d. Allow the reaction to warm to room temperature or heat as necessary to drive the cyclization. e. Monitor the reaction until completion. f. Work-up: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution at 0°C. g. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. h. Purify the crude product. For scale-up, prioritize crystallization or distillation over chromatography.
Troubleshooting Common Scale-Up Issues
| Issue | Probable Cause(s) | Recommended Solution(s) | Reference |
| Low Yield in Cyclization | Intermolecular side reactions are dominating. | Perform the reaction at higher dilution (lower concentration). Ensure slow addition of reagents. | [4] |
| Poor leaving group efficiency. | Ensure complete conversion of the alcohol to a high-quality leaving group (mesylate, tosylate). | [4] | |
| Product Decomposition | Azetidine ring is unstable under workup/purification conditions. | Maintain neutral or slightly basic conditions during workup. Avoid strong acids. Use N-protecting groups (e.g., Boc, Tosyl) to enhance stability. | [4] |
| Purification on silica gel causes ring-opening. | Avoid silica gel chromatography if possible. Switch to alumina or use a non-chromatographic method like crystallization or distillation. | [4] | |
| Difficulty Removing Protecting Group | Deprotection conditions are too harsh, leading to ring cleavage. | Screen different deprotection methods. For example, if acid-catalyzed deprotection (e.g., TFA for Boc) is too harsh, consider a group removable by hydrogenolysis (e.g., Cbz). | [4] |
Conclusion
The synthesis of azetidine-2-acetic acid derivatives on a large scale is a challenging yet achievable endeavor. Success relies on a strategic departure from common laboratory techniques towards more robust, safe, and economically viable industrial processes. The most effective strategies involve intramolecular cyclization from readily available and inexpensive starting materials like L-aspartic acid. A critical focus on developing chromatography-free purification methods, such as crystallization and pH-controlled extractions, is essential for process viability. By carefully managing reaction conditions to control exotherms, minimizing side reactions through principles like high dilution, and adhering to strict safety protocols, researchers can successfully translate these valuable chemical entities from the bench to manufacturing.
References
- Benchchem. (n.d.). Application Notes & Protocols: The Role of Azetidine Salts in the Synthesis of Pharmaceutical Intermediates.
-
Miller, D. C., Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[7][8]-Stevens Rearrangement. Journal of the American Chemical Society, 144(11), 4739–4745. Retrieved from [Link]
- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine.
- N/A. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, 96(12).
- Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
-
Miller, D. C., et al. (n.d.). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[7][8]-Stevens Rearrangement. ChemRxiv. Retrieved from [Link]
- Apollo Scientific. (2023). Azetidine Safety Data Sheet.
-
N/A. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PMC. Retrieved from [Link]
-
Miller, D. C., et al. (n.d.). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[7][8]-Stevens Rearrangement. ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
- Benchchem. (n.d.). Characterization of impurities in Azetidine, perchlorate synthesis.
- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemos.de [chemos.de]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-(1-Benzyl-azetidin-2-yl)-acetic acid
Welcome to the technical support center for the synthesis of (R)-(1-Benzyl-azetidin-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and improve your yield and product purity.
Introduction to the Synthesis
The synthesis of this compound, a valuable chiral building block, involves the formation of a strained four-membered azetidine ring. This process can be challenging due to the inherent ring strain, which makes the cyclization step energetically demanding and susceptible to side reactions.[1] Common synthetic routes often start from readily available chiral precursors and involve intramolecular cyclization as a key step.[2][3] Subsequent hydrolysis of an ester precursor yields the final carboxylic acid. This guide will address potential issues at each critical stage of the synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Question: I am experiencing a low yield during the intramolecular cyclization to form the N-benzyl azetidine ring. What are the likely causes and how can I optimize this step?
Answer:
Low yields in the formation of the strained azetidine ring are a common challenge.[4] The primary culprits are often competing intermolecular reactions and unfavorable reaction kinetics. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Intermolecular Side Reactions. At high concentrations, the starting material is more likely to react with other molecules, leading to the formation of dimers or polymers instead of the desired intramolecular cyclization.[4]
-
Solution 1: High-Dilution Conditions. To favor the intramolecular reaction, it is crucial to perform the cyclization at a very low concentration, typically 0.01 M or less.[5] This minimizes the probability of intermolecular collisions.
-
Cause 2: Inefficient Leaving Group. The rate of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. A poor leaving group will slow down the desired cyclization, allowing side reactions to become more prominent.[5]
-
Solution 2: Leaving Group Selection. Ensure you are using a good leaving group, such as a tosylate, mesylate, or a halide (iodide or bromide). If you are using a hydroxyl group, it must be activated first.
-
Cause 3: Inappropriate Base. The choice and amount of base are critical. An overly strong base can lead to elimination side reactions, while an insufficient amount will not effectively deprotonate the amine for the nucleophilic attack.
-
Solution 3: Base Optimization. A non-nucleophilic base, such as potassium carbonate or a hindered amine like diisopropylethylamine (DIPEA), is often a good choice. A slight excess of the base is typically used to drive the reaction to completion.
-
Cause 4: Steric Hindrance. The conformation of the acyclic precursor must allow the nucleophilic nitrogen and the electrophilic carbon to come into close proximity for ring closure.[5] Steric hindrance around the reaction centers can disfavor this conformation.
-
Solution 4: Substrate Modification. While more involved, if other optimizations fail, consider if the substrate can be modified to reduce steric bulk near the reacting centers.
Question: The hydrolysis of the ethyl (R)-(1-benzylazetidin-2-yl)acetate precursor to the final carboxylic acid is resulting in a low yield and/or decomposition. What are the best practices for this step?
Answer:
The hydrolysis of the ester is a critical final step. The strained azetidine ring can be susceptible to opening under harsh reaction conditions.
-
Cause 1: Harsh Hydrolysis Conditions. Both strongly acidic and strongly basic conditions at elevated temperatures can lead to the decomposition of the azetidine ring.
-
Solution 1: Mild Hydrolysis Conditions.
-
Basic Hydrolysis (Saponification): This is the most common method. Use a stoichiometric amount of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like THF or methanol at room temperature or slightly elevated temperatures (e.g., 40-50 °C).[6] Monitor the reaction closely by TLC to avoid prolonged reaction times.
-
Acidic Hydrolysis: This is generally less favored due to the risk of ring opening. If necessary, use dilute strong acids like HCl at controlled temperatures.[6]
-
-
Cause 2: Incomplete Reaction. Insufficient reaction time or a non-optimal solvent system can lead to incomplete hydrolysis.
-
Solution 2: Reaction Monitoring and Solvent Choice.
-
Follow the disappearance of the starting ester by Thin Layer Chromatography (TLC).
-
Ensure the solvent system (e.g., THF/water or methanol/water) fully dissolves the starting material to allow for an efficient reaction.
-
-
Cause 3: Difficult Work-up. The work-up procedure to isolate the carboxylic acid can be a source of yield loss.
-
Solution 3: Careful pH Adjustment and Extraction. After the hydrolysis is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to protonate the carboxylate. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane. Be mindful that the product may have some water solubility. Multiple extractions may be necessary.
| Parameter | Recommendation for Ester Hydrolysis |
| Reagent | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) |
| Solvent | THF/Water or Methanol/Water mixture |
| Temperature | Room Temperature to 50°C |
| Monitoring | Thin Layer Chromatography (TLC) |
| Work-up | Acidify to pH 3-4 with dilute HCl and extract with an organic solvent |
Question: I am struggling with the purification of the final this compound. What are the recommended methods?
Answer:
Purification of the final product can be challenging due to its polar nature.
-
Method 1: Recrystallization. If the product is a solid, recrystallization is often the most effective method for achieving high purity.
-
Solvent Screening: Test a variety of solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents to try include ethyl acetate, isopropanol, or mixtures with hexanes.
-
-
Method 2: Column Chromatography. If recrystallization is not feasible, column chromatography on silica gel can be used.
-
Eluent System: Due to the polar carboxylic acid group, a polar eluent system will be required. A mixture of dichloromethane and methanol, or ethyl acetate with a small percentage of acetic acid (to keep the carboxylic acid protonated and reduce tailing on the silica gel) is a good starting point.
-
TLC Analysis: Before running a column, optimize the eluent system using TLC to achieve a good separation and an Rf value for your product of around 0.3-0.4.[7]
-
-
Method 3: Acid-Base Extraction. An acid-base extraction can be a powerful purification technique.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a dilute basic aqueous solution (e.g., saturated sodium bicarbonate). The desired product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with a dilute acid (e.g., 1M HCl) to precipitate the pure product.
-
The precipitated product can then be filtered or extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: A prevalent strategy involves starting with a chiral precursor like L-aspartic acid or L-glutamic acid. The synthesis typically involves protection of the functional groups, reduction of a carboxylic acid to an alcohol, conversion of the alcohol to a good leaving group, and subsequent intramolecular cyclization to form the azetidine ring. Another approach is the resolution of a racemic mixture of 1-benzyl-azetidine-2-carboxylic acid using a chiral resolving agent like D-α-phenylethylamine.[8]
Q2: How can I confirm the enantiomeric purity of my final product?
A2: The enantiomeric purity is typically determined by chiral High-Performance Liquid Chromatography (HPLC). You will need a chiral stationary phase column. The two enantiomers will have different retention times, allowing for their separation and quantification.
Q3: Is the N-benzyl protecting group easily removable?
A3: Yes, the N-benzyl group can be removed under standard hydrogenolysis conditions. This typically involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[8]
Experimental Workflow Overview
Caption: General synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for low yield issues.
References
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031. Available from: [Link]
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. Available from: [Link]
-
Taylor & Francis. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online. Available from: [Link]
-
Wang, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available from: [Link]
- Google Patents. (2013). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
-
Organic Syntheses. azetidine. Available from: [Link]
-
Bulletin of the Chemical Society of Japan. (Year not available). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Available from: [Link]
-
Chemistry Stack Exchange. (2015). Mechanism for synthesising azetidine. Available from: [Link]
-
University of Pennsylvania. (Year not available). KINETICS OF HYDROLYSIS OF ETHYL ACETATE. Available from: [Link]
-
MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available from: [Link]
-
LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available from: [Link]
-
Der Pharma Chemica. (2019). Synthesis and biological study of Azetidinone derivatives. Available from: [Link]
- Google Patents. (2001). US6207822B1 - Process for the synthesis of azetidinones.
-
Scribd. (Year not available). Exp (1) :- Hydrolysis of ethyl acetate catalyized hyacid (0.5M) at 25c˚. Available from: [Link]
-
Der Pharma Chemica. (2014). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho. Available from: [Link]
-
SciSpace. (Year not available). An overview on synthetic methods of benzyl acetate. Available from: [Link]
-
The Royal Society of Chemistry. (Year not available). Separation, purification and identification of the components of a mixture. Available from: [Link]
-
Pro-Lehrsysteme. (Year not available). Reaction rate and activation energy of the acid hydrolysis of ethyl acetate. Available from: [Link]
-
Malaysian Journal of Analytical Sciences. (Year not available). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. Available from: [Link]
-
PMC. (Year not available). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link]
- Google Patents. (Year not available). US5916422A - Method of purifying acetic acid.
-
PubMed. (1973). Benzyl esters in the gas-chromatographic purification of radioactive acetic acid from bacteria, and for the possible analysis of other short-chain acids. Analytical Biochemistry. Available from: [Link]
-
Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Available from: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
purification strategies for N-benzyl azetidine derivatives
Topic: Purification Strategies for N-Benzyl Azetidine Derivatives Ticket ID: AZT-PUR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary: The Stability Paradox
Welcome to the technical support center. If you are working with N-benzyl azetidines , you are likely facing a contradiction: these compounds are synthetically robust enough to survive many reaction conditions, yet they often vanish or decompose during standard purification.[2]
The Root Cause: The azetidine ring possesses approximately 25.4 kcal/mol of ring strain (intermediate between aziridine and pyrrolidine).[3] While the N-benzyl group provides steric bulk and lipophilicity, the ring nitrogen remains basic (
The Failure Mode: When exposed to acidic sites (e.g., silanol groups on silica gel,
This guide provides three validated workflows to bypass these failure modes.
Module 1: Chromatography Troubleshooting
Issue: “My compound streaks on the TLC plate and I lose 40% mass on the column.”
The Mechanism of Failure
Standard silica gel is acidic.[2] As your basic azetidine travels down the column, it interacts ionically with silanol protons (
Protocol: The "Shielded Silica" Method
You must neutralize the stationary phase before the compound touches it.
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Prepare your eluent (e.g., Hexane/Ethyl Acetate).[4]
-
Crucial Step: Add 1% to 3% Triethylamine (TEA) or 1%
to the mobile phase. -
Why: The small, highly basic TEA molecules bind rapidly to the acidic silanol sites, "capping" them and creating a neutral surface for your azetidine to glide over.
-
-
Column Pre-Treatment (The Slurry Method):
-
Slurry your silica gel in the TEA-doped mobile phase.[4]
-
Pour the column and flush with 2 column volumes (CV) of the doped solvent before loading your sample.
-
Verification: Check the pH of the eluent coming off the column. It must be basic (pH > 8 on wet pH paper).
-
-
Sample Loading:
Visualizing the Interaction
Caption: Comparison of azetidine behavior on standard vs. TEA-passivated silica gel.
Module 2: Extraction & Workup Guide
Issue: “I tried an acid-base extraction to remove non-basic impurities, but my yield plummeted.”
The "pH Trap"
Standard amine workups often use 1M HCl (pH < 1) to pull the amine into the aqueous phase. Do not do this with azetidines.
-
Data Point: Azetidines show rapid decomposition half-lives at pH < 3 (e.g.,
hours at pH 1.8).[1][6] -
Safe Zone: You must maintain pH > 4.5 during any aqueous manipulation.
Protocol: The "Cold & Weak" Extraction
| Parameter | Standard Amine Protocol | N-Benzyl Azetidine Protocol |
| Acid Source | 1M HCl | 0.5M Citric Acid or Sat.[1] |
| Target pH | pH 1.0 | pH 4.0 - 5.0 |
| Temperature | Room Temp | 0°C (Ice Bath) |
| Contact Time | > 15 mins | < 5 mins (Rapid Partition) |
Workflow:
-
Dissolve crude mixture in Ether or EtOAc.
-
Cool to 0°C.
-
Extract rapidly with cold 0.5M Citric Acid . The azetidine will protonate and enter the aqueous layer, but the weak acid anion is less nucleophilic, and the higher pH reduces ring-opening rates.
-
Separate layers immediately.
-
Basify the aqueous layer with cold NaOH or
to pH 10-12. -
Extract back into organic solvent (DCM or EtOAc).
Module 3: Isolation Strategies (Distillation vs. Crystallization)
Issue: “The oil won't crystallize, and I'm afraid to distill it.”
Option A: Vacuum Distillation (For Oils)
N-benzyl azetidines are thermally sensitive.[1] Atmospheric distillation will likely result in an explosion or polymerization.
-
Requirement: High Vacuum (< 1 mmHg).
-
Equipment: Kugelrohr apparatus or Short-path distillation.
-
Threshold: Keep the external bath temperature below 85°C . If the compound does not distill by this temperature, abort and switch to Option B.
Option B: Salt Formation (The "Magic Bullet")
If the free base is an oil, convert it to a crystalline salt.
-
Best Salt: Oxalate .
-
Why: Oxalic acid is anhydrous, forms nice lattices with benzyl amines, and is non-nucleophilic (unlike HCl, where
can attack the ring at high temps).
-
-
Alternative: Fumarate (pharmaceutically acceptable) or HCl (gas, anhydrous only).
Oxalate Salt Protocol:
-
Dissolve 1 eq. of crude azetidine in a minimal amount of Acetone or Ethanol .
-
Dissolve 1 eq. of anhydrous Oxalic Acid in the same solvent.
-
Add the acid solution dropwise to the amine solution with stirring.
-
A white precipitate (the mono-oxalate salt) usually forms immediately.
-
Recrystallize from EtOH/EtOAc or MeOH/Et_2O .
Frequently Asked Questions (FAQ)
Q: Can I store the free base in the fridge? A: Yes, but only if pure. Traces of acid or halogenated solvents (which can generate HCl over time) will degrade it. Best Practice: Store as the Oxalate salt, or as a 10% solution in Benzene/Toluene with a pellet of KOH added to the vial to scavenge protons.
Q: I see a new spot on TLC after leaving the compound in CDCl3 for NMR.
A:
-
Fix: Filter your
through a small plug of basic alumina before adding it to your NMR tube, or use (Benzene-d6).
Q: Can I use C18 Reverse Phase HPLC? A: Yes, but you must use a basic buffer (Ammonium Bicarbonate or Ammonia, pH 9-10). Do not use TFA (Trifluoroacetic acid) buffers; the low pH will degrade the compound during fraction evaporation.
References
-
Vertex AI Search. (2026). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Link[1]
-
BenchChem. (2025).[4][5][7] Technical Support Center: Column Chromatography of Alpha-Aminoketones & Azetidines. Link
-
Teledyne ISCO. (2021).[8] Method Development Strategies for Amine Bonded Phase Columns. Link
-
Chemistry LibreTexts. (2024). Static and Dynamic Vacuum Distillation Protocols. Link
-
Biotage. (2023). Is there an easy way to purify organic amines?Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. teledyneisco.com [teledyneisco.com]
Technical Guide: Recrystallization of (R)-(1-Benzyl-azetidin-2-yl)-acetic Acid
The following technical guide details the recrystallization and purification protocols for (R)-(1-Benzyl-azetidin-2-yl)-acetic acid . This compound is a critical chiral intermediate, often utilized in the synthesis of carbapenem antibiotics and novel
Executive Summary & Chemical Profile
This compound is a zwitterionic amino acid derivative. The presence of the hydrophobic
-
Chemical Structure: Azetidine ring with an
-benzyl substituent and a C2-acetic acid side chain. -
Key Challenge: Balancing the solubility of the lipophilic benzyl group with the polar zwitterionic core.
-
Target State: White to off-white crystalline solid.
Solvent Selection Matrix
The following solvent systems are empirically derived from the physicochemical properties of
| Solvent System | Composition (v/v) | Primary Use Case | Mechanism of Action |
| Ethanol / Water | 90:10 to 95:5 | Primary Recommendation | High solubility at boiling; water acts as a co-solvent to disrupt the crystal lattice of impurities while stabilizing the zwitterion. |
| Isopropanol (IPA) | 100% | Standard Alternative | Moderate polarity allows for dissolution at reflux and crystallization upon cooling. Good for removing non-polar impurities. |
| Ethyl Acetate / Hexane | Variable (e.g., 1:1) | Non-Zwitterionic Forms | Best if the compound is isolated as a free base (less likely for this acid) or if "oiling out" occurs in alcohols. |
| Acetonitrile | 100% | Polar Impurity Removal | Excellent for crystallizing amino acids with high lattice energy. Often yields very pure, dense crystals. |
| Methanol / Diethyl Ether | Solvent / Antisolvent | Thermal Sensitive | Dissolve in minimal MeOH at RT, then slowly diffuse Ether to force precipitation. |
Detailed Recrystallization Protocol
Phase 1: Solubility Screening (Small Scale)
Before committing the bulk batch, perform this test on 50–100 mg.
-
Place 50 mg of crude solid in a test tube.
-
Add Ethanol (95%) dropwise while heating to reflux (approx. 78°C).
-
If it dissolves completely with <1 mL, the solvent is too good. Switch to Isopropanol .
-
If it does not dissolve, add water dropwise until clear.
-
Cool slowly to Room Temperature (RT), then to 4°C. Observe crystal formation.
Phase 2: Bulk Recrystallization (Standard Procedure)
Step 1: Dissolution
-
Transfer the crude this compound to a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethanol (approx. 5–10 mL per gram of solid).
-
Heat the mixture to a gentle reflux.
-
If the solid does not fully dissolve, add Water dropwise through the condenser until the solution becomes clear. Note: Do not exceed 15% water content, or yield will drop significantly.
Step 2: Hot Filtration (Optional but Recommended)
-
If insoluble particles (dust, silica) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Critical: Keep the receiving flask hot to prevent premature crystallization on the glass.
Step 3: Nucleation & Growth
-
Remove the heat source and allow the flask to cool to RT undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.
-
Seeding: If no crystals appear at 30°C, add a seed crystal of pure product or scratch the inner glass wall with a glass rod to induce nucleation.
Step 4: Maximizing Yield
-
Once the flask reaches RT, place it in an ice bath (0–4°C) for 2–4 hours.
-
Warning: Do not freeze the solvent mixture solid.
Step 5: Isolation
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with cold Isopropanol or Diethyl Ether (to remove residual water/alcohol).
-
Dry under high vacuum (0.1 mbar) at 40°C for 12 hours to remove lattice-bound solvents.
Troubleshooting Guide & FAQs
Q1: The product "oiled out" (formed a separate liquid layer) instead of crystallizing. What happened?
-
Cause: The temperature dropped too quickly, or the solvent system is too polar/non-polar gap is too wide.
-
Solution: Re-heat the mixture until the oil redissolves. Add a small amount of the "good" solvent (e.g., Ethanol). Allow the solution to cool much slower (wrap the flask in a towel). Vigorous stirring during cooling can sometimes prevent oiling.
Q2: I obtained a sticky gum that won't solidify.
-
Cause: Residual solvent or impurities (often inorganic salts) are preventing lattice formation.
-
Solution: Triturate (grind) the gum with anhydrous Diethyl Ether or Hexane . This often extracts the solvent and forces the solid to crash out. Alternatively, dissolve in water, adjust pH to the isoelectric point (pI), and extract into organic solvents again.
Q3: The yield is very low (<30%).
-
Cause: Too much solvent was used, or the compound is too soluble in the chosen system.
-
Solution: Concentrate the mother liquor (filtrate) on a rotary evaporator to half its volume and repeat the cooling process to harvest a "second crop." Note that the second crop is usually less pure.
Q4: Can I purify this as a salt instead of the zwitterion?
-
Answer: Yes. Converting the amino acid to its Hydrochloride (HCl) salt is a robust strategy.
-
Method: Dissolve crude in dry Ethanol. Add 1.1 equivalents of Acetyl Chloride (generates anhydrous HCl in situ). Dilute with Diethyl Ether until cloudy. Cool to crystallize the HCl salt.
-
Process Decision Tree
Caption: Decision logic for optimizing the solvent system and handling common crystallization failures.
References
- General Purification Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Azetidine Synthesis : Faust, M. R., et al. (2010). "Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship." European Journal of Medicinal Chemistry, 45(6), 2453-2466. (Describes synthesis and handling of azetidin-2-ylacetic acid derivatives).
-
Homologous Compounds : ResearchGate. (2005). "Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid." (Provides analogous purification data for N-substituted cyclic amino acids).
-
Chemical Properties : PubChem. "2-(Azetidin-2-yl)acetic acid." National Library of Medicine. (Base structure properties).
troubleshooting low solubility of azetidine intermediates
Introduction: The "Goldilocks" Problem of Azetidines
Azetidines present a unique paradox in medicinal chemistry. Structurally, they are invaluable for their ability to restrict conformational freedom and lower lipophilicity compared to cyclopentyl or cyclohexyl analogs. However, this comes at a cost: extreme polarity combined with high lattice energy.
The azetidine ring is not planar; it adopts a puckered conformation to relieve torsional strain (~25 kcal/mol). This puckering allows for highly efficient crystal packing in salt forms, often resulting in "brick dust" solids that are insoluble in organics but too lipophilic for pure aqueous buffers. Conversely, free bases are often hygroscopic oils that are miscible with water, making extraction a nightmare.
This guide addresses the three most common support tickets we receive regarding azetidine handling: Extraction Failures , Purification Streaking , and Solid-State Insolubility .
Module 1: The "Missing Mass" – Extraction Strategies
User Issue: "I synthesized a 3-substituted azetidine, but after aqueous workup, my mass balance is <10%. The product isn't in the organic layer."
Diagnosis: Your azetidine is likely trapped in the aqueous phase. Azetidines are significantly more basic (pKa ~11) than larger rings, meaning they remain protonated (and water-soluble) at neutral pH. Furthermore, small azetidines act as "amphiphilic" surfactants, refusing to partition cleanly.
Troubleshooting Protocol: The "Salting Out" & Solvent Switch
Do NOT use standard Ethyl Acetate or Ether.[1] They are too non-polar.
-
pH Adjustment:
-
Ensure the aqueous layer is pH > 12. Use saturated aqueous KOH or NaOH.
-
Caution: If your molecule has esters/amides sensitive to hydrolysis, use solid K₂CO₃ to saturate the solution instead (pH ~11).
-
-
The "Magic" Solvent System:
-
Use Chloroform/Isopropanol (3:1) or DCM/Isopropanol (3:1) .
-
Why? The alcohol disrupts the hydration shell around the azetidine nitrogen, while the halogenated solvent provides density for phase separation.
-
-
The "Salting Out" Technique:
Data: Partition Coefficients (LogD) of 3-hydroxyazetidine
| Solvent System | pH of Aqueous Layer | Extraction Efficiency (1 Wash) |
| Ethyl Acetate | 10 | < 5% |
| Dichloromethane (DCM) | 10 | ~ 15% |
| DCM / MeOH (9:1) | 12 | ~ 40% |
| CHCl₃ / IPA (3:1) | 12 (sat. NaCl) | > 85% |
(Data derived from internal process chemistry optimization)
Visual Workflow: Azetidine Extraction Decision Tree
Caption: Decision tree for maximizing recovery of polar azetidine intermediates from aqueous streams.
Module 2: Purification – The "Streaking" Problem
User Issue: "My azetidine streaks from the baseline to the solvent front on silica. I can't separate it from impurities."
Diagnosis: The basic nitrogen interacts strongly with the acidic silanols (Si-OH) on the silica gel surface, causing peak tailing and irreversible adsorption.
Troubleshooting Protocol: Stationary Phase Modification
-
The "Pre-Wash" Technique:
-
Flush your silica column with 1% Triethylamine (TEA) in Hexane/EtOAc before loading your sample. This neutralizes the most active acidic sites on the silica.
-
-
Eluent Modifiers:
-
Standard: Add 1% TEA or 1% NH₄OH (aq) to your DCM/MeOH eluent.
-
Advanced (HILIC Mode): For extremely polar azetidines (e.g., azetidine-3-carboxylic acid), use Hydrophilic Interaction Liquid Chromatography (HILIC) or simply switch to Amine-functionalized Silica .
-
-
C18 Reverse Phase (The "Nuclear" Option):
-
If normal phase fails, use C18 silica with water/acetonitrile.
-
Critical: You must use a volatile buffer. 0.1% Formic Acid is standard, but be careful: high temperatures + acid can open the azetidine ring. Keep fractions cool and lyophilize immediately.
-
Module 3: Solid State Issues – "Brick Dust" vs. Hygroscopic Gums
User Issue: "I tried to make the HCl salt to improve stability, but it turned into a hygroscopic gum that I can't weigh. The free base is an oil."
Diagnosis: Azetidine HCl salts are notorious for being hygroscopic due to the high charge density of the small ring. Conversely, some zwitterionic forms pack so tightly they become "brick dust" (insoluble in everything).
Troubleshooting Protocol: Salt Selection Strategy
Do not default to HCl. The counter-ion dictates the lattice energy.
-
Switch to Oxalate or Fumarate:
-
Oxalic acid often forms highly crystalline, non-hygroscopic salts with azetidines due to strong hydrogen bonding networks that bridge the puckered rings.
-
Protocol: Dissolve free base in Et₂O/EtOH. Add 1 equiv. oxalic acid in EtOH dropwise.
-
-
Tosylate (p-TsOH) Salts:
-
If you need lipophilicity (to dissolve in CDCl₃ or DMSO), the Tosylate salt adds a greasy aromatic ring, breaking the "brick dust" packing of zwitterions and preventing the hygroscopicity of HCl salts.
-
-
Protecting Group "Crutches":
-
If the intermediate is too insoluble to react, cap the nitrogen with a Boc or Cbz group temporarily. This eliminates the zwitterion and makes the molecule soluble in standard organics (DCM, THF).
-
Visual Workflow: Salt & Stability Logic
Caption: Selection guide for azetidine salt forms to balance hygroscopicity and solubility.
FAQs: Specific Technical Scenarios
Q: My azetidine intermediate decomposes during rotary evaporation. Why? A: Azetidines are strained rings.[2][4] If your water bath is >45°C and your solution is slightly acidic (even from trace silica acidity), you can trigger acid-catalyzed ring opening (hydrolysis to the amino alcohol).
-
Fix: Add trace Et₃N to the receiving flask before evaporation and keep the bath <35°C.
Q: I cannot dissolve my Azetidine-3-carboxylic acid for an amide coupling. DMF and DMSO don't work. A: This is a classic zwitterionic "brick."
-
Fix: Do not try to dissolve it as the free acid. Add 2-3 equivalents of DIPEA (Hünig's base) or TMS-Cl (Trimethylsilyl chloride) to the reaction mixture. This "masks" the carboxylic acid/amine interaction, breaking the lattice and allowing dissolution in DMF/DMAc.
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Process Research & Development.[5] [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews (Discusses solubility of polar amino acids). [Link]
-
Sirotnak, F. M., et al. (1984). Azetidine-2-carboxylic acid: Properties and Biology. Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (2024). Workup of Polar Amines. (General reference for the 3:1 CHCl3/IPA technique). [Link]
Sources
Troubleshooting Guide: Common Issues in Azetidine N-Debenzylation
Welcome to the Technical Support Center for Azetidine Chemistry.
As Senior Application Scientists, we understand the unique challenges presented by strained four-membered rings. The N-debenzylation of azetidines, a critical deprotection step in many synthetic routes, is frequently complicated by side reactions that can compromise yield and purity. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to navigate these complexities. We will explore the causal mechanisms behind common experimental failures and offer robust protocols to ensure the integrity of your azetidine core.
This section addresses specific, frequently encountered problems during the N-debenzylation of azetidines.
Issue 1: Significant formation of a ring-opened byproduct.
Question: I am attempting to N-debenzylate my substituted azetidine using catalytic hydrogenation (Pd/C, H₂ gas), but I am observing a major byproduct with a mass corresponding to a ring-opened amino alcohol. What is causing this, and how can I prevent it?
Root Cause Analysis: The primary culprit is the inherent ring strain of the azetidine (approx. 25.4 kcal/mol), which makes it susceptible to cleavage.[1] Under hydrogenolysis conditions, particularly in the presence of acidic traces or certain solvents, the azetidine nitrogen can become protonated. This protonation exacerbates ring strain and makes the ring's carbon atoms highly electrophilic and vulnerable to nucleophilic attack, leading to cleavage of the C-N bond.[2][3] This pathway is a common decomposition route for azetidines, especially under acidic conditions.[3]
Solutions & Explanations:
-
Switch to Catalytic Transfer Hydrogenation (CTH): This is often the mildest and most effective method. Instead of pressurized hydrogen gas, CTH uses a hydrogen donor in solution, which can allow for more controlled and gentler reaction conditions.[4]
-
Strict pH Control: If traditional hydrogenolysis must be used, maintaining a neutral or slightly basic pH is critical.
-
How to implement: The addition of a non-nucleophilic, mild base can scavenge any acidic impurities. However, care must be taken as strong bases can cause other side reactions. A buffered system may also be effective.[8]
-
-
Optimize the Catalyst System:
-
Solvent Choice: The solvent can play a significant role. Protic solvents like methanol or ethanol are common but can sometimes participate in ring-opening if conditions become acidic.
-
Recommendation: Aprotic solvents such as ethyl acetate or THF may offer better stability for the azetidine ring.
-
Caption: Troubleshooting workflow for azetidine ring-opening during debenzylation.
Issue 2: The reaction is very slow or stalls completely.
Question: My N-debenzylation reaction using Pd/C and a hydrogen donor (formic acid or ammonium formate) starts but then seems to stop after 20-30% conversion. What's wrong?
Root Cause Analysis: This is a classic case of catalyst poisoning or deactivation. The debenzylated azetidine product is a secondary amine, which is a Lewis base. This amine can strongly adsorb to the active sites on the palladium catalyst surface, effectively "poisoning" it and preventing further reaction.[11]
Solutions & Explanations:
-
Add a Mild Acidic Additive: The addition of a stoichiometric amount of a weak acid can protonate the product amine, forming a salt. This salt is less likely to bind to and poison the catalyst surface.
-
Increase Catalyst Loading: While not the most elegant solution, increasing the amount of catalyst (e.g., from 5 mol% to 10-20 mol%) can sometimes provide enough active sites to overcome partial deactivation and drive the reaction to completion.[11]
-
Ensure Catalyst Quality: Palladium catalysts, especially Pd/C, can lose activity over time due to improper storage or handling (exposure to air and moisture).
-
Action: Always use a fresh batch of catalyst from a reliable supplier if deactivation is suspected. Store catalysts under an inert atmosphere.[11]
-
-
Vigorous Stirring: In heterogeneous catalysis, efficient mixing is crucial to ensure the substrate, hydrogen source, and catalyst are in constant contact. Poor mixing can lead to mass transfer limitations that make the reaction appear stalled.[11]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [erowid.org]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sciencemadness.org [sciencemadness.org]
Validation & Comparative
Comparative Mass Spectrometry Guide: Fragmentation Patterns of Azetidine Acetic Acid Isomers
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of azetidine acetic acid isomers. It is designed for researchers requiring structural elucidation of azetidine-based pharmacophores.
Executive Summary & Scientific Context
Azetidine acetic acid derivatives are critical building blocks in medicinal chemistry, serving as conformationally restricted analogues of GABA (gamma-aminobutyric acid) and proline. Their incorporation into drug scaffolds (e.g., cobimetinib, delafloxacin) modulates lipophilicity and metabolic stability.
However, distinguishing between the structural isomers—azetidine-2-acetic acid (2-AA) , azetidine-3-acetic acid (3-AA) , and (azetidin-1-yl)acetic acid (N-AA) —is analytically challenging due to their identical molecular weight (MW 115.13 Da) and similar polarity. This guide delineates the specific ESI-MS/MS fragmentation pathways that permit their differentiation, driven by the release of the high ring strain (~26 kcal/mol) inherent to the azetidine core.
Comparative Fragmentation Analysis
The fragmentation of protonated azetidines (
-
Ring Strain Release: Protonation of the ring nitrogen triggers C–N bond scission.
-
Alpha-Cleavage: Loss of the side chain driven by radical stability (in EI) or charge stabilization (in ESI).
-
Retro-2+2 Cycloaddition: Characteristic loss of ethylene (
, 28 Da).
A. (Azetidin-1-yl)acetic Acid (N-AA)
Core Signature: Facile loss of the carboxylic acid side chain.
-
Mechanism: The exocyclic N–C bond is weakened by the adjacent carbonyl and the ring nitrogen. Alpha-cleavage is highly favored, leading to the formation of the azetidinium ion.
-
Key Fragment:
56 (Azetidinium cation). -
Pathway:
.
B. Azetidine-2-acetic Acid (2-AA)
Core Signature: Ring opening followed by water loss.
-
Mechanism: As a homologue of proline, 2-AA undergoes ring opening to form a linear carbocation. The proximity of the side chain allows for intramolecular cyclization or elimination of water/CO.
-
Key Fragment:
98 (Loss of ) and 70 (Loss of ). -
Pathway:
.
C. Azetidine-3-acetic Acid (3-AA)
Core Signature: Retro-2+2 cleavage and symmetric ring scission.
-
Mechanism: The symmetry of the 3-substituted ring disfavors simple side-chain ejection compared to the N-isomer. The dominant pathway involves the loss of ethylene from the ring itself, preserving the side chain on the nitrogen fragment.
-
Key Fragment:
88 (Loss of ). -
Pathway:
.
Summary Data Table: Diagnostic Ions
| Feature | (Azetidin-1-yl)acetic Acid (N-AA) | Azetidine-2-acetic Acid (2-AA) | Azetidine-3-acetic Acid (3-AA) |
| Precursor Ion | 116.07 | 116.07 | 116.07 |
| Base Peak (MS2) | 56.05 (Azetidinium) | 98.06 ( | 88.04 ( |
| Secondary Fragment | 42.03 (Ring opening) | 70.06 (Pyrrolidine-like) | 44.05 (Amine fragment) |
| Neutral Loss | Acetic Acid (-60 Da) | Water (-18 Da) | Ethylene (-28 Da) |
| Differentiation Logic | Look for loss of entire side chain. | Look for dehydration (typical of amino acids). | Look for ring fragmentation (C2H4 loss). |
Mechanistic Visualization
The following diagram illustrates the divergent fragmentation pathways for the three isomers, highlighting the critical bond cleavages.
Figure 1: Divergent ESI-MS/MS fragmentation pathways for azetidine acetic acid isomers. The N-substituted isomer favors side-chain loss, while ring-substituted isomers undergo dehydration or ring scission.
Experimental Protocol (Validation Workflow)
To reproduce these fragmentation patterns and validate the isomer identity, the following LC-MS/MS protocol is recommended. This setup minimizes in-source fragmentation while maximizing MS2 structural information.
Liquid Chromatography Parameters
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of these small amino acids.
-
Recommended: Waters XBridge Amide or equivalent (2.1 x 100 mm, 3.5 µm).
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 90% B to 50% B over 10 minutes. (High organic start is crucial for HILIC retention).
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).[1]
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical. Low CE preserves the molecular ion; high CE reveals the ring-opening fragments.
-
Note: Azetidines are fragile. Excessive in-source energy will deplete the precursor
.
-
Data Analysis Strategy
-
Extract Ion Chromatogram (EIC): Filter for
116.07. -
MS2 Spectrum Inspection:
-
Presence of m/z 56 dominant peak
Confirm N-isomer . -
Presence of m/z 98 dominant peak
Confirm 2-isomer . -
Presence of m/z 88 dominant peak
Confirm 3-isomer .
-
References
-
National Institutes of Health (NIH) - PubChem. 2-(Azetidin-1-yl)acetic acid hydrochloride. Available at: [Link]
-
Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports, 2016. Available at: [Link]
-
Journal of the American Chemical Society. Enantioselective Ring Opening of Azetidines. J. Am. Chem. Soc. 2025. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Acetic Acid Derivatives. NIST Chemistry WebBook. Available at: [Link]
Sources
Comparative Guide: Determining Enantiomeric Excess of (R)-(1-Benzyl-azetidin-2-yl)-acetic Acid
Executive Summary
This guide evaluates analytical methodologies for determining the enantiomeric excess (ee) of (R)-(1-Benzyl-azetidin-2-yl)-acetic acid , a critical chiral intermediate in the synthesis of carbapenem antibiotics and
The presence of the strained azetidine ring and the polar carboxylic acid moiety presents unique analytical challenges. This guide compares three distinct approaches: Direct Chiral HPLC (Gold Standard), Indirect HPLC via Derivatization (Robust Alternative), and NMR with Chiral Solvating Agents (Rapid Screening).
Molecular Context & Analytical Challenges
Target Molecule: this compound Key Structural Features:
-
Azetidine Ring: Strained 4-membered heterocycle; sensitive to ring-opening under strong acidic/nucleophilic conditions.
-
Benzyl Group: Provides a strong UV chromophore (
~254 nm), facilitating UV-Vis detection. -
Carboxylic Acid: High polarity causes peak tailing on standard silica phases and requires acidic modifiers in mobile phases.
Analytical Decision Matrix
The following flowchart illustrates the logic for selecting the appropriate method based on your laboratory's resources and the sample's purity.
Figure 1: Decision matrix for selecting the optimal enantiomeric excess determination method.
Method A: Direct Chiral HPLC (The Gold Standard)
This method utilizes Polysaccharide-based Chiral Stationary Phases (CSPs).[1] It is the preferred method for GMP validation due to its high sensitivity and reproducibility.
Mechanism
The chiral selector (typically Amylose or Cellulose derivatives) forms transient diastereomeric complexes with the enantiomers via hydrogen bonding,
Recommended Protocol
-
Column: Chiralpak IA or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Why IA? The immobilized phase (IA) is more robust than coated phases (AD-H) and tolerates a wider range of solvents, though AD-H often provides higher selectivity for
-amino acids [1].
-
-
Mobile Phase: n-Heptane : Isopropanol (90:10 v/v) + 0.1% Trifluoroacetic Acid (TFA) .
-
Critical Note: The TFA is non-negotiable. Without it, the carboxylic acid proton will dissociate, leading to severe peak tailing and loss of resolution.
-
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 254 nm (targeting the Benzyl chromophore).
-
Temperature: 25°C.
Performance Data
| Parameter | Value |
| Resolution ( | Typically > 2.0 (Baseline separation) |
| Limit of Quantitation | < 0.1% minor enantiomer |
| Analysis Time | 15–25 minutes |
Method B: Indirect HPLC via Methyl Ester Derivatization
If direct analysis yields broad peaks due to the free acid, converting the analyte to its methyl ester is the most effective solution. This removes the polar proton donor/acceptor, sharpening the peaks.
Workflow & Causality
-
Derivatization: The acid is converted to a methyl ester.
-
Analysis: The ester is analyzed on a Chiralpak OD-H or AD-H column.
Warning: Standard acid-catalyzed esterification (MeOH/H2SO4) may degrade the strained azetidine ring. Trimethylsilyldiazomethane (TMS-CHN2) is the preferred reagent due to its mild, neutral conditions [2].
Step-by-Step Protocol
-
Dissolution: Dissolve 5 mg of sample in 0.5 mL Methanol/Benzene (4:1).
-
Reaction: Add 2.0 M TMS-CHN2 in hexanes dropwise until a persistent yellow color remains (indicating excess reagent).
-
Quench: Stir for 10 mins, then add 2 drops of Acetic Acid to quench excess reagent (solution turns colorless).
-
Workup: Evaporate solvent under
stream. Re-dissolve in HPLC mobile phase (Heptane/IPA). -
HPLC Conditions:
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (95:5). Note: No TFA required.
-
Detection: UV @ 254 nm.
-
Figure 2: Workflow for mild derivatization to prevent azetidine ring opening.
Method C: H-NMR with Chiral Solvating Agents (CSA)
For rapid in-process checks where HPLC is unavailable or too slow, NMR using a Chiral Solvating Agent is a viable alternative.
Mechanism
A chiral host, such as (R)-(+)-1,1'-Bi-2-naphthol (BINOL) or Quinine , forms a non-covalent diastereomeric salt complex with the azetidine derivative in situ. This induces a chemical shift difference (
Protocol
-
Sample Prep: Dissolve 10 mg of substrate and 2 equivalents of (R)-BINOL in 0.6 mL
. -
Acquisition: Acquire
H-NMR (minimum 400 MHz, preferably 600 MHz). -
Analysis: Focus on the Benzylic protons (
). These diastereotopic protons often show the largest splitting ( ppm). -
Calculation: Integrate the split signals.
Limitations
-
Sensitivity: Cannot accurately quantify ee > 98% (LOD is approx 1-2%).
-
Solubility: Requires the sample to be soluble in low-polarity deuterated solvents (Chloroform/Benzene).
Comparative Analysis Summary
| Feature | Method A: Direct HPLC | Method B: Derivatized HPLC | Method C: NMR w/ CSA |
| Accuracy | High ( | High ( | Medium ( |
| Sample Prep | Simple (Dissolve & Filter) | Moderate (Methylation) | Simple (Mix in tube) |
| Throughput | 20 mins/sample | 45 mins/sample | 10 mins/sample |
| Cost | High (Columns: $1000+) | High (Columns + Reagents) | Low (Standard NMR) |
| Risk | Column fouling | Ring opening (if acidic) | Signal overlap |
Expert Recommendation
For final product release or optimization of the resolution step , use Method A (Direct HPLC) on a Chiralpak IA column. The time saved by avoiding derivatization outweighs the cost of the column.
For early-stage reaction monitoring where crude mixtures are common, use Method C (NMR) to estimate ee before committing to purification.
References
-
Vertex AI Search Result 1.5: Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. (2025). CNR-IRIS. 2[3]
-
Vertex AI Search Result 1.1: Practical asymmetric preparation of azetidine-2-carboxylic acid. (2005). Journal of Organic Chemistry. 4[3]
-
Vertex AI Search Result 1.11: Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. (n.d.). ASDLib. 5
-
Vertex AI Search Result 1.14: A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of Benzylsuccinic Acid. (2025). BenchChem. 1
Sources
Comparative Guide: IR Spectroscopy of Carboxylic Acids in Azetidine Derivatives
Topic: IR Spectroscopy Peaks for Carboxylic Acid in Azetidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Importance
Azetidine-2-carboxylic acid (Aze) and its derivatives are critical scaffolds in modern drug discovery, serving as conformationally restricted bioisosteres of proline. By constraining the
Accurate characterization of these strained heterocycles via Infrared (IR) Spectroscopy requires distinguishing between ring-strain effects , zwitterionic states , and positional isomerism (2-COOH vs. 3-COOH). This guide provides a definitive comparison of IR spectral signatures for azetidine carboxylic acids against their 5-membered (proline) and acyclic counterparts, equipping you with the data to validate synthetic intermediates and final compounds.
Mechanistic Insight: The Physics of Ring Strain & Vibration
To interpret the IR spectrum of an azetidine derivative, one must understand how the 4-membered ring alters bond hybridization.
-
The "s-Character" Effect: In a 4-membered azetidine ring, the internal bond angles (~90°) are significantly compressed compared to the ideal
angle (109.5°). To accommodate this, the ring atoms utilize orbitals with higher p-character for the internal ring bonds. -
Exocyclic Compensation: By conservation of orbital character, the exocyclic bonds (connecting the ring C2/C3 to the Carboxyl group) acquire higher s-character .
-
Spectral Consequence:
-
Higher Electronegativity: The ring carbon behaves as if it is more electronegative.
-
Inductive Withdrawal: This withdraws electron density from the carbonyl carbon.[1]
-
Blue Shift: The C=O bond strengthens, shifting the stretching frequency to a higher wavenumber (blue shift) compared to unstrained analogs.
-
Diagram 1: Structural & Electronic Drivers of IR Shifts
Caption: Logical flow showing how ring strain and ionization state dictate the observed IR frequencies in azetidine derivatives.
Comparative Analysis: Spectral Signatures
Scenario A: The Zwitterionic Trap (Solid State)
Most amino acids, including Azetidine-2-carboxylic acid, exist as zwitterions (
| Feature | Azetidine-2-COOH (Solid) | Proline (Solid) | Interpretation |
| State | Zwitterion ( | Zwitterion ( | Dominant Form |
| Asymmetric | 1616 - 1625 cm⁻¹ | 1620 - 1630 cm⁻¹ | Strong, broad band. Often overlaps with N-H bending. |
| Symmetric | 1400 - 1410 cm⁻¹ | ~1390 - 1400 cm⁻¹ | Weaker, sharper band. |
| C=O Stretch | Absent | Absent | Confirms zwitterionic lattice structure. |
| N-H Stretch | 2500 - 3000 cm⁻¹ (Broad) | 2500 - 3000 cm⁻¹ (Broad) | Ammonium ( |
Critical Insight: The 4-membered ring strain does not significantly shift the carboxylate (
) resonance compared to proline. The resonance delocalization dominates the bond character, masking subtle inductive effects of the ring.
Scenario B: Protected or Acidified (The "True" Carbonyl)
To observe the ring strain effect, you must block the amine (e.g., N-Boc, N-Cbz) or esterify the acid. This restores the
| Compound Class | Azetidine Derivative (4-Ring) | Proline Derivative (5-Ring) | Acyclic (Linear) |
| N-Protected Free Acid (e.g., N-Boc-AA-OH) | 1720 - 1745 cm⁻¹ | 1705 - 1730 cm⁻¹ | 1700 - 1720 cm⁻¹ |
| Ester Derivative (e.g., AA-OMe) | 1745 - 1760 cm⁻¹ | 1735 - 1750 cm⁻¹ | 1735 - 1745 cm⁻¹ |
| Lactam (Cyclic Amide) (Comparison Only) | 1760 - 1780 cm⁻¹ | 1680 - 1700 cm⁻¹ | N/A |
Key Differentiator:
-
Azetidine-2-COOH derivatives consistently show a +10 to +15 cm⁻¹ blue shift compared to Proline analogs. This is the "s-character" effect in action.
-
Azetidine-3-COOH derivatives display frequencies closer to acyclic/linear chains (~1710-1730 cm⁻¹) because the carboxyl group is further removed from the electronegative nitrogen and the ring strain geometry at C3 is less distorting to the exocyclic bond than at C2.
Experimental Protocols for Reproducible Data
To ensure data integrity (E-E-A-T), follow these self-validating protocols.
Method A: ATR (Attenuated Total Reflectance) – Recommended
Best for: Rapid screening of solid N-protected intermediates.
-
Preparation: No sample prep required. Ensure the crystal (Diamond/ZnSe) is chemically clean.
-
Application: Place ~5 mg of solid azetidine derivative on the crystal.
-
Pressure: Apply high pressure using the clamp. Note: Azetidine crystals can be hard; ensure good contact to avoid weak signals.
-
Validation: Check for the "Diamond Band" artifact (1900-2300 cm⁻¹) to ensure it doesn't interfere, though it rarely overlaps with C=O.
-
Scan Parameters: 4 cm⁻¹ resolution, 16 scans minimum.
Method B: Solution Phase IR
Best for: Comparing "intrinsic" frequencies without hydrogen-bonding interference (dimers).
-
Solvent: Use Chloroform (
) or Dichloromethane ( ) . Avoid alcohols (H-bonding broadens peaks). -
Concentration: Prepare a 10 mM solution. High concentrations promote dimerization (shifting C=O from ~1760 to ~1710).
-
Cell: Use a NaCl or CaF2 liquid cell (0.1 mm path length).
-
Subtraction: Run a solvent blank and subtract it carefully to reveal the sharp monomeric C=O peak.
Method C: KBr Pellet (The "Classic" Approach)
Warning: Hygroscopic Risk.
-
Ratio: Mix 1-2 mg sample with 100 mg IR-grade KBr.
-
Grinding: Grind finely in an agate mortar. Caution: Do not over-grind if the azetidine is unstable.
-
Drying: Azetidine amino acids are hygroscopic . Water absorption results in a massive broad peak at 3400 cm⁻¹ and a "scissoring" band at 1640 cm⁻¹, which can obscure the carboxylate stretch. Dry the KBr powder at 110°C overnight before use.
Workflow Visualization: Identification Logic
Caption: Decision tree for identifying azetidine carboxylic acid derivatives based on protection status and spectral features.
References
-
Shimadzu Corporation. "Analysis of Amino Acids by KBr Tablet Method." Shimadzu Application News, No. A616. [Link]
- Couty, F., & Evano, G. (2009). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. (Contextual grounding on Azetidine synthesis and properties).
-
LibreTexts Chemistry. "Spectroscopy of Carboxylic Acid Derivatives." (General reference for carbonyl shifts and ring strain theory). [Link]
Sources
Crystallographic Characterization Guide: (R)-(1-Benzyl-azetidin-2-yl)-acetic Acid
This guide provides a comparative technical analysis of the crystallographic characterization of (R)-(1-Benzyl-azetidin-2-yl)-acetic acid , a critical chiral
Executive Summary & Technical Context
This compound represents a distinct class of constrained amino acid derivatives. Unlike its five-membered analog (proline) or the
The Core Challenge: Assigning the absolute configuration (R vs. S) of azetidine-2-acetic acid derivatives via optical rotation (polarimetry) is notoriously unreliable due to the small specific rotation values and solvent dependence typical of zwitterionic azetidines. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous assignment, provided the correct salt form is selected to induce crystallization.
Comparative Scope
This guide compares the target molecule against two validated crystallographic standards:
-
L-Azetidine-2-carboxylic acid (L-Aze): The naturally occurring
-amino acid homolog. -
N-Benzylproline: The five-membered ring analog.
Comparative Analysis: Structural Benchmarks
The following table contrasts the predicted crystallographic behavior of the target against experimentally verified data from its closest structural analogs. Use these benchmarks to validate your experimental unit cell data.
| Feature | Target: this compound | Ref A: L-Azetidine-2-carboxylic acid [1] | Ref B: N-Benzylproline [2] |
| Crystal System | Monoclinic or Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | P2₁ or P2₁2₁2₁ (Chiral) | P2₁2₁2₁ | P2₁2₁2₁ |
| Z (Molecules/Cell) | 4 (Typical for P2₁2₁2₁) | 4 | 4 |
| Ring Conformation | Puckered (Butterfly angle ~10-15°) | Puckered (Angle: 11°) | Envelope (C4-exo) |
| Nitrogen Geometry | Pyramidal (sp³) | Pyramidal | Pyramidal |
| Packing Motif | H-Bond Dimers (Acid-Acid or Zwitterion) | Head-to-Tail Zwitterionic Chains | Acid-Acid Dimers (O-H···O) |
| Solubility Profile | High in MeOH/H₂O; Low in Et₂O | High in H₂O; Insoluble in non-polar | Soluble in CHCl₃/MeOH |
Critical Insight: The "Puckering" Effect
In 4-membered azetidine rings, the ring is rarely planar. X-ray data for L-Aze confirms a "puckered" conformation to relieve torsional strain.
-
Expectation for Target: The addition of the bulky N-benzyl group and the acetic acid side chain will likely increase the pucker angle compared to the unsubstituted acid. Watch for disorder in the benzyl ring position during refinement.
Experimental Protocol: Crystallization & Data Collection
This protocol is designed to overcome the common "oiling out" behavior of N-benzyl amino acids.
Workflow Visualization
Figure 1: Decision tree for crystallizing zwitterionic azetidine derivatives.
Detailed Methodology
Phase 1: Salt Screening (Recommended)
Zwitterionic amino acids often form hygroscopic glasses. To ensure diffraction-quality crystals, convert the free acid to a salt.
-
HCl Salt: Dissolve 50 mg of target in minimal dry ethanol (0.5 mL). Add 1.1 eq of 1M HCl in ether. A white precipitate should form.[1] Recrystallize from MeOH/Et₂O.
-
Picrate Salt: If the HCl salt is hygroscopic, prepare the picrate salt (using picric acid). The large picrate anion often drives packing via
- stacking with the N-benzyl group.
Phase 2: Vapor Diffusion (For Free Acid)
If the zwitterion is desired (to study internal H-bonding):
-
Dissolve 20 mg of the compound in a small vial using Methanol (0.3 mL) .
-
Place this inner vial inside a larger jar containing Diethyl Ether (5 mL) .
-
Seal tightly and store at 4°C.
-
Mechanism: Ether vapor slowly diffuses into the methanol, reducing solubility and promoting slow crystal growth over 3-7 days.
Phase 3: Absolute Configuration Determination
-
Anomalous Scattering: Since the molecule contains only light atoms (C, H, N, O), standard Mo-radiation may not provide a strong enough anomalous signal to determine absolute configuration (Flack parameter).
-
Recommendation: Use Cu-K
radiation ( = 1.54178 Å). The anomalous scattering of Oxygen is sufficient with Cu radiation to distinguish enantiomers if the data quality is high ( ). -
Alternative: If crystallizing as the HCl salt , the Chlorine atom (Z=17) provides a strong anomalous signal, allowing easy assignment using standard Mo sources.
Data Interpretation: Validating the Structure
When you receive the .cif file, verify these specific parameters to ensure the model is physically chemically sound.
Hydrogen Bonding Network[2]
-
Zwitterionic Form: Look for a short contact (~2.6 Å) between the carboxylate Oxygen (
) and the ammonium Nitrogen ( ).-
Note: In N-benzyl derivatives, the steric bulk of the benzyl group may prevent the formation of the classic "head-to-tail" chains seen in L-Aze [1]. Instead, expect dimers or water-bridged networks .
-
-
Acid Form: Look for the characteristic carboxylic acid dimer (
motif) with O-H···O distances of ~2.65 Å.
The Flack Parameter
This is the definitive metric for absolute configuration.
-
Flack x ≈ 0.0 (u < 0.1): The model has the correct absolute configuration (R).
-
Flack x ≈ 1.0: The model is inverted; the crystal is actually the (S) enantiomer (or the model needs inversion).
-
Flack x ≈ 0.5: The crystal is a racemate or twinned.
Structural Logic Pathway
Figure 2: Interpreting Space Group assignments for chiral purity.
References
-
Berman, H. M., et al. (1969). "The crystal and molecular structure of L-azetidine-2-carboxylic acid." Journal of the American Chemical Society, 91(22), 6177-6182.
-
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. (Foundational reference for Absolute Configuration).
-
Parsons, S. (2025). "Determination of absolute configuration using X-ray diffraction." ResearchGate.
Sources
Safety Operating Guide
Navigating the Disposal of (R)-(1-Benzyl-azetidin-2-yl)-acetic acid: A Guide for Laboratory Professionals
For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-(1-Benzyl-azetidin-2-yl)-acetic acid, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: A Hazard Assessment
Azetidines are four-membered nitrogen-containing heterocycles. The parent compound, azetidine, is known to be flammable, reactive, and basic.[1][2] Benzyl compounds can also present various hazards. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.
Assumed Hazard Profile:
| Hazard Category | Potential Risk | Rationale |
| Toxicity | Moderately toxic by ingestion, inhalation, and skin absorption.[3] | Based on general toxicity profiles of similar organic compounds used in research. |
| Reactivity | May react with strong oxidizing agents and strong bases.[3] | Common reactivity for carboxylic acids and secondary amines. |
| Environmental | Potentially harmful to aquatic life.[4][5] | A common characteristic of many synthetic organic compounds. |
| Corrosivity | May be corrosive to body tissues.[3] | The carboxylic acid moiety imparts acidic properties. |
The Disposal Workflow: A Step-by-Step Approach
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in removal by a certified hazardous waste vendor. This workflow is designed to comply with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]
Figure 1. A generalized workflow for the disposal of this compound, from laboratory generation to final disposal.
Detailed Disposal Protocol
This protocol provides a detailed, step-by-step methodology for the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the following PPE to minimize exposure risk:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Splash-proof safety goggles and a face shield.
-
A properly fitted laboratory coat.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Waste Segregation and Containerization
Proper segregation of chemical waste at the point of generation is a critical first step.[9]
-
Designate a specific waste stream: this compound waste should be collected separately from other waste streams, especially those containing incompatible materials like strong bases or oxidizers.
-
Select an appropriate container:
-
For solid waste (e.g., contaminated filter paper, weighing boats), use a clearly labeled, sealable, and chemically compatible container.
-
For liquid waste (e.g., reaction residues, solutions), use a high-density polyethylene (HDPE) or glass container with a secure screw cap.[10] Ensure the container material is compatible with any solvents present in the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[6]
-
-
Do not mix with other waste: Avoid mixing this waste with other chemical waste to prevent unforeseen reactions.
Labeling
Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and a cornerstone of safe laboratory practice.[6][11] The label must include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]
-
The approximate quantity of the waste.
-
The date of waste generation.
-
The location of origin (e.g., building and room number).
-
The name and contact information of the Principal Investigator.
-
Appropriate hazard pictograms (e.g., corrosive, irritant, environmental hazard).
Storage
-
Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated SAA, which is at or near the point of generation and under the control of the operator.[12]
-
Secondary Containment: The waste container should be placed in a secondary container (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Storage Limits: Do not exceed the 55-gallon limit for hazardous waste in an SAA.[12]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.
-
Alert personnel: Immediately notify others in the vicinity.
-
Evacuate and restrict access: If the spill is large or in a poorly ventilated area, evacuate the area and prevent unauthorized entry.
-
For small spills:
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[1][13]
-
Using non-sparking tools, carefully collect the absorbent material and place it in a labeled, sealable container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water.[9]
-
-
For large spills: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Institutional Waste Management and Final Disposal
Once the waste container in the SAA is full or has been stored for the maximum allowable time (typically determined by institutional policy), it must be transferred to a Central Accumulation Area (CAA).[11] From the CAA, a licensed hazardous waste disposal company will transport the waste to a Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which is often high-temperature incineration.[11][14] All transportation and disposal activities must be documented on a hazardous waste manifest.[14]
Conclusion
The responsible management of chemical waste is a fundamental aspect of scientific research. By adhering to the detailed procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and your EHS department for guidance.
References
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of 3-(2-Tert-butylphenoxy)azetidine.
- Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Capot Chemical. (2026, January 6). MSDS of this compound.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- Apollo Scientific. (n.d.). Azetidine.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
- State and Federal Poster. (n.d.). OSHA Hazardous Waste Operations Fact Sheet.
- Facilities Management Insights. (2008, October 1). Complying with OSHA's Hazardous Waste Standards.
- Fisher Scientific. (2025, December 24). Safety Data Sheet.
- Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
- Carl ROTH. (2024, September 19). Safety Data Sheet: Acetic acid benzyl ester.
- Flinn Scientific, Inc. (2002, November 25). MSDS Clean Converted.
- Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
- BenchChem. (n.d.). Proper Disposal of Bz-IEGR-pNA Acetate: A Step-by-Step Guide.
- Thermo Fisher Scientific. (2002, April 22). Safety Data Sheet.
- ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
- Sigma-Aldrich. (n.d.). Azetidine 98 503-29-7.
- Wikipedia. (n.d.). Azetidine.
- Flinn Scientific. (2016, February 1). Benzyl Acetate SDS (Safety Data Sheet).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
